Product packaging for Umbelliprenin(Cat. No.:CAS No. 23838-17-7)

Umbelliprenin

Numéro de catalogue: B192621
Numéro CAS: 23838-17-7
Poids moléculaire: 366.5 g/mol
Clé InChI: GNMUGVNEWCZUAA-WOWYBKFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Umbelliprenin is a terpene lactone.
This compound has been reported in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.
RN given refers to cpd with unspecified isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O3 B192621 Umbelliprenin CAS No. 23838-17-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUGVNEWCZUAA-WOWYBKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317603
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23838-17-7, 532-16-1, 30413-87-7
Record name Umbelliprenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBELLIPRENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Umbelliprenin: A Technical Guide to Natural Sources, Extraction, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an analysis of its molecular mechanisms of action, with a focus on key signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. Among these, species of the genus Ferula are particularly rich sources.

Table 1: Prominent Natural Sources of this compound

FamilyGenusSpeciesPlant Part(s)Reference(s)
ApiaceaeFerulaF. assa-foetidaGum resin, Fruits[1]
F. sinkiangensisSeeds[2]
F. persicaRoots
F. szowitsiana-[3]
AnethumA. graveolens (Dill)Seeds[4][5]
PimpinellaP. anisum (Anise)Seeds[4][5]
FerulagoF. campestrisSeeds[4][5]
AngelicaA. archangelica-
CoriandrumC. sativum (Coriander)-
RutaceaeCitrusC. limon (Lemon)-

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve various techniques, with the choice of method and solvent significantly impacting the yield and purity of the final product.

Extraction Methodologies

Several methods are employed for the extraction of this compound, including maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The selection of the solvent is critical, with ethanol, methanol, n-hexane, and dichloromethane being commonly used.

A general workflow for the extraction and isolation of this compound is depicted below:

G PlantMaterial Dried and Powdered Plant Material Extraction Extraction (Maceration, UAE, etc.) PlantMaterial->Extraction Solvent Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Fractions Fraction Collection Purification->Fractions Analysis Purity Analysis (TLC, HPLC) Fractions->Analysis Purethis compound Pure this compound Analysis->Purethis compound

Figure 1: General workflow for this compound extraction and purification.
Quantitative Data on Extraction Yields

The yield of this compound varies depending on the plant source, extraction method, and solvent used.

Table 2: this compound Yield from Various Plant Sources and Extraction Methods

Plant SourcePlant PartExtraction MethodSolventYieldReference(s)
Anethum graveolensSeedsMacerationEthanol1.7-14.4% of total extract[4][5]
Pimpinella anisumSeedsMacerationEthanol1.7-14.4% of total extract[4][5]
Ferulago campestrisSeedsMacerationEthanol1.7-14.4% of total extract[4][5]
Ferula assa-foetidaFruitsMacerationn-hexane, Dichloromethane, Methanol-
Ferula assa-foetidaGumHydroethanolic (80%) ExtractionEthanol:Water (80:20)-[1]
Experimental Protocols

This protocol describes a successive maceration process to extract compounds of varying polarities.

Materials and Equipment:

  • Comminuted fruits of Ferula assa-foetida

  • n-hexane

  • Dichloromethane

  • Methanol

  • Maceration flasks

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Take 1.5 kg of comminuted F. assa-foetida fruits.

  • Macerate the plant material with 5 L of n-hexane at room temperature with occasional shaking for 72 hours.

  • Filter the extract and collect the filtrate.

  • Repeat the maceration of the plant residue two more times with fresh n-hexane.

  • Combine the n-hexane filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the n-hexane extract.

  • Air-dry the plant residue and successively macerate with dichloromethane (3 x 5 L) and then methanol (3 x 5 L) following the same procedure as for n-hexane.

  • Concentrate the dichloromethane and methanol extracts separately to yield the respective crude extracts.

  • Further purification of the this compound-containing extract (typically the less polar extracts like n-hexane or dichloromethane) is required.

This protocol outlines a general procedure for the purification of this compound from a crude extract using column chromatography.

Materials and Equipment:

  • Crude extract containing this compound

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

  • Visualize the spots under a UV lamp and identify the fractions containing this compound by comparing with a standard.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit this pathway at multiple levels.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 2: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Studies have demonstrated that this compound can significantly inhibit the expression of key components of this pathway, including PI3K, Akt, and mTOR.[2][6] This inhibition leads to downstream effects such as decreased cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.[7]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. This compound has been found to interfere with this pathway, leading to the suppression of tumor growth and migration.[2]

In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, which includes GSK-3β, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription. This compound is thought to disrupt this process.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound beta_catenin_cyto β-catenin This compound->beta_catenin_cyto Promotes Degradation (?) Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Activates DestructionComplex Destruction Complex (GSK-3β, Axin, APC) Frizzled->DestructionComplex Inhibits DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin_cyto->Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Figure 3: Postulated mechanism of this compound's interference with the Wnt/β-catenin pathway.

By promoting the degradation of β-catenin or inhibiting its nuclear translocation, this compound can downregulate the expression of Wnt target genes that are involved in cell proliferation, migration, and invasion. The precise molecular interaction of this compound within this pathway is an active area of research.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural sources, effective extraction and purification strategies, and its molecular mechanisms of action. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the full therapeutic capabilities of this remarkable molecule. Continued research is warranted to optimize extraction processes for higher yields and to further elucidate the intricate details of its interactions with cellular signaling pathways, which will be crucial for its potential translation into clinical applications.

References

Umbelliprenin: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has emerged as a promising anti-cancer agent, demonstrating significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. We delve into the core signaling pathways modulated by this compound, present quantitative data in a structured format, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.

Cytotoxic and Anti-proliferative Activity

This compound exhibits a dose- and time-dependent inhibitory effect on the growth and viability of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a key measure of its potency, have been determined across multiple human and mouse cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC50 Value Reference
Human Cell Lines
QU-DB Large Cell Lung Cancer 48 47 ± 5.3 µM
A549 Lung Adenocarcinoma 48 52 ± 1.97 µM
HT29 Colon Cancer 72 37.1 ± 1.4 µg/mL
MCF-7 Breast Cancer 24-72 30 - 75 µM
A172 Glioma 24 51.9 ± 6.7 µg/mL
BxPC3 Pancreatic Cancer - ~20 µg/mL (approx. 40µM)
PANC-1 Pancreatic Cancer - ~20 µg/mL (approx. 40µM)
PC-3 Prostate Cancer - Dose-dependent cytotoxicity
Jurkat T-cell Leukemia - Dose-dependent apoptosis
Raji B-cell Leukemia - Dose-dependent apoptosis
SKBR-3 Breast Cancer - 103.9 µM
T47D Breast Cancer 24 133.3 µM
Mouse Cell Lines
CT26 Colon Cancer 48 53.2 ± 3.6 µg/mL
4T1 Breast Cancer 24 30.9 ± 3.1 µg/mL
4T1 Breast Cancer 48 30.6 ± 2.6 µg/mL
4T1 Breast Cancer 48 24.53 µg/mL

| GL26 | Glioma | - | - | |

Note: this compound shows significantly lower toxicity against normal cells, such as peripheral blood mononuclear cells (PBMCs), highlighting its potential for selective anti-cancer activity.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that govern cell growth and survival.

Induction of Apoptosis

Apoptosis is a primary mechanism of this compound-induced cell death. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway : this compound modulates the balance of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway : The compound has been shown to activate the initiator caspase-8, a key component of the death receptor-mediated apoptotic pathway.

Activation of both pathways converges on the cleavage and activation of caspase-3, which orchestrates the final stages of apoptosis.

Table 2: Effect of this compound on Key Apoptotic Proteins

Protein Role in Apoptosis Effect of this compound Cancer Type Reference
Bax Pro-apoptotic Upregulation Pancreatic
Bcl-2 Anti-apoptotic Downregulation Pancreatic
Caspase-8 Initiator (Extrinsic) Activation (Cleavage) Pancreatic, Leukemia
Caspase-9 Initiator (Intrinsic) Activation Leukemia

| Caspase-3 | Executioner | Activation (Cleavage) | Pancreatic, Leukemia | |

Umbelliprenin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation bcl2 Bcl-2 (Anti-apoptotic) mitochondrion Mitochondrion bcl2->mitochondrion Inhibits Permeability bax Bax (Pro-apoptotic) bax->mitochondrion Promotes Permeability cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->caspase8 Induces Activation This compound->bcl2 Downregulates This compound->bax Upregulates Cell_Cycle_Arrest This compound induces cell cycle arrest at the G0/G1 phase, preventing entry into the S phase. G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 Phase (Quiescence) G1->G0 G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 This compound This compound This compound->arrest_point PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (p-Akt) PIP3->Akt Activation mTOR mTOR (p-mTOR) Akt->mTOR Activation downstream Cell Survival Proliferation Angiogenesis mTOR->downstream This compound This compound This compound->PI3K Inhibits Expression This compound->Akt Inhibits Phosphorylation This compound->mTOR Inhibits Phosphorylation Experimental_Workflow_Diagram start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay for Cell Viability treatment->mtt flow Annexin V/PI Staining for Apoptosis treatment->flow wb Western Blot for Protein Expression treatment->wb ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis Rate flow->apoptosis_quant protein_quant Quantify Protein Levels wb->protein_quant

Umbelliprenin's Role in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula genus, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are of particular interest to the scientific and drug development communities. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key inflammatory pathways. It details its inhibitory actions on the NF-κB and arachidonic acid cascades, its influence on MAP kinase signaling, and its immunomodulatory effects on T-helper cell responses. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the core signaling pathways, offering a comprehensive resource for researchers in inflammation and pharmacology.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, intervening at several critical junctures in the inflammatory cascade. Its primary mechanisms involve the suppression of pro-inflammatory gene transcription via the NF-κB pathway, the inhibition of inflammatory mediator synthesis from the arachidonic acid cascade, and the modulation of immune cell responses.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator for the expression of numerous pro-inflammatory genes.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), signaling through Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 leads to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes like inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][6]

This compound has been shown to significantly interfere with this pathway. Studies on umbelliferone, a closely related coumarin, demonstrate that it can down-regulate the expression of TLR4 and MyD88, thereby inhibiting the entire downstream cascade.[4] This upstream inhibition prevents NF-κB activation, resulting in a marked reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as decreased expression of iNOS and COX-2 proteins.[5]

NF_Kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Releases NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB DNA Pro-inflammatory Gene Transcription NFkB_active->DNA UMB This compound UMB->TLR4 UMB->IKK

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Inhibition of the Arachidonic Acid Cascade

The arachidonic acid (AA) pathway is a critical source of potent lipid inflammatory mediators. AA is released from cell membrane phospholipids by phospholipase A2 and can be metabolized by two major enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] The COX enzymes (COX-1 and COX-2) produce prostaglandins, while 5-lipoxygenase (5-LOX) is responsible for the synthesis of leukotrienes.[9][10] These molecules are key drivers of pain, fever, and edema.

This compound demonstrates potent inhibitory effects on this cascade. It has been identified as an inhibitor of 5-lipoxygenase, thereby blocking leukotriene production.[1] Furthermore, as a consequence of its NF-κB inhibition, it suppresses the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5] This dual inhibition of both the COX and LOX pathways positions this compound as a compound of significant therapeutic interest, as it can simultaneously block two major arms of inflammatory mediator production.

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Inflammation, Pain) COX2->PGs LTs Leukotrienes (Chemotaxis, Bronchoconstriction) LOX5->LTs UMB This compound UMB->COX2 UMB->LOX5

Figure 2: this compound's dual inhibition of COX and LOX pathways.
Influence on MAP Kinase (MAPK) and PI3K/Akt Signaling

Mitogen-activated protein kinase (MAPK) cascades—comprising pathways like ERK, JNK, and p38—are crucial intracellular signaling networks that translate extracellular stimuli into cellular responses, including inflammation.[11][12] These pathways can be activated by inflammatory signals and often work in concert with or upstream of NF-κB.[13][14] Similarly, the PI3K/Akt pathway is involved in regulating cell survival and can contribute to inflammatory processes.

While the primary anti-inflammatory action of this compound appears focused on NF-κB and AA pathways, evidence from cancer biology studies suggests it can also modulate PI3K/Akt/MAPK signaling.[15] Given the extensive crosstalk between these pathways, it is plausible that this compound's anti-inflammatory effects are, in part, mediated through the modulation of MAPK and Akt activity, which could further impact NF-κB activation and the expression of inflammatory genes.[16]

Immunomodulation of T-Helper Cell Responses

Beyond its direct effects on inflammatory mediators, this compound also exhibits immunomodulatory properties by influencing the balance of T-helper (Th) cell responses. The differentiation of naive T-cells into Th1 or Th2 subtypes dictates the nature of an immune response. Th1 responses, characterized by IFN-γ, are typically pro-inflammatory, while Th2 responses, driven by cytokines like IL-4, can have anti-inflammatory roles.[1]

In vivo studies have shown that this compound can induce a shift towards a Th2-dominant response, indicated by a significant increase in serum IL-4 levels.[1][17] Concurrently, it has been observed to increase the production of IL-10, a key anti-inflammatory and regulatory cytokine, in splenocyte cultures.[1][18] This suggests this compound can actively temper inflammatory conditions by promoting a regulatory immune environment.

Quantitative Efficacy Data

The anti-inflammatory and immunomodulatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory & Immunomodulatory Effects of this compound

Assay Cell Type Stimulant Key Findings Citation
Nitric Oxide (NO) Production Mouse Peritoneal Macrophages LPS/IFN-γ Significantly suppressed NO production. [5]
PGE₂ Production Mouse Peritoneal Macrophages LPS/IFN-γ Significantly suppressed PGE₂ production. [5]
Protein Expression Mouse Peritoneal Macrophages LPS/IFN-γ Reduced expression of inducible iNOS and COX-2. [5]
Cytokine Secretion PHA-stimulated Splenocytes PHA Suppressed pro-inflammatory Tн1 cytokine IFN-γ. [5]
Cytokine Secretion PHA-stimulated Splenocytes PHA Preferentially induced anti-inflammatory Tн2 cytokine IL-4. [5]

| Splenocyte Proliferation | Mouse Splenocytes | PHA | Reduced PHA-induced splenocyte proliferation. |[5] |

Table 2: In Vivo Anti-Inflammatory & Immunomodulatory Effects of this compound

Animal Model This compound Dose/Route Key Findings Citation
Normal C57/BL6 Mice 2.5 mg/200 µl (IP) Increased serum IFN-γ (3.1-fold) and IL-4 (28-fold); Increased IL-10 in splenocyte cultures (2.2-fold). [1][17]
Carrageenan-Induced Paw Edema 50 and 75 mg/kg (i.p.) Significantly reduced paw edema volume; Decreased leukocyte migration and TNF-α levels. [19]
Adjuvant-Induced Chronic Arthritis 64 mM Inhibited paw swelling by 65.3 ± 7.6%. [20]

| Acetic Acid-Induced Colitis | Not specified | Mitigated behavioral disorders by reducing neuroinflammation and oxidative stress in the hippocampus. |[21] |

Key Experimental Protocols

The following sections provide generalized methodologies for common assays used to evaluate the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Macrophage Inflammation Model

This model is fundamental for assessing the direct effects of a compound on key inflammatory cells.

1. Cell Culture:

  • Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).

2. Treatment Protocol:

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media. Cells are then incubated for a specified period (e.g., 18-24 hours).

3. Endpoint Assays:

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]

  • Cytokine/PGE₂ Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

  • Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways (e.g., p-p65, p-p38).[5]

Experimental_Workflow_In_Vitro cluster_harvest 4. Harvest Samples cluster_analysis 5. Endpoint Analysis A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with this compound (or Vehicle) for 1-2h A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24h B->C D1 Collect Supernatant C->D1 D2 Lyse Cells C->D2 E1 Griess Assay (NO) ELISA (Cytokines, PGE₂) D1->E1 E2 Western Blot (iNOS, COX-2, p-p65) D2->E2

Figure 3: Experimental workflow for the in vitro macrophage assay.
In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[19][22]

1. Animals:

  • Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized and fasted overnight before the experiment.

2. Drug Administration:

  • Animals are divided into groups (e.g., vehicle control, positive control like Indomethacin, and this compound test groups at different doses).

  • This compound is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the inflammatory insult.

3. Induction of Edema:

  • A sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution in saline) is administered into the right hind paw of each animal.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

  • The degree of swelling is calculated as the change in paw volume (Vt - V₀).

5. Calculation of Inhibition:

  • The percentage inhibition of edema for each treated group compared to the control group is calculated at each time point using the formula:

  • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Conclusion and Future Directions

This compound is a compelling natural product with significant anti-inflammatory activity, underpinned by its ability to modulate multiple, critical signaling pathways. Its capacity to act as a dual inhibitor of the COX-2 and 5-LOX pathways, coupled with its potent suppression of the master inflammatory regulator NF-κB, highlights its therapeutic potential. Furthermore, its immunomodulatory effects, promoting an anti-inflammatory Th2 and regulatory T-cell environment, add another dimension to its mechanism of action.

For drug development professionals and researchers, this compound represents a promising lead compound. Future research should focus on:

  • Target Deconvolution: Identifying the direct molecular binding partners of this compound to precisely elucidate its mechanism of action.

  • Pharmacokinetics and Bioavailability: Conducting comprehensive studies to optimize its delivery and in vivo stability.

  • Pathway Expansion: Investigating its effects on other relevant inflammatory pathways, such as the JAK/STAT pathway, which is a key target for many modern anti-inflammatory drugs.[23][24]

  • Preclinical Efficacy: Evaluating its performance in a broader range of chronic inflammatory disease models, such as rheumatoid arthritis and inflammatory bowel disease.

By continuing to explore the intricate pharmacology of this compound, the scientific community can unlock its full potential for developing novel and effective anti-inflammatory therapies.

References

In Vitro Antioxidant Properties of Umbelliprenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has been investigated for a range of pharmacological activities. While broadly categorized with compounds exhibiting antioxidant effects, in vitro evidence presents a nuanced profile. This technical guide synthesizes the available scientific literature on the in vitro antioxidant properties of this compound, focusing on quantitative data, detailed experimental methodologies, and potential mechanistic pathways. The data suggest that this compound's primary antioxidant-related activity in vitro may not be through direct free-radical scavenging but rather via potent inhibition of pro-inflammatory enzymes such as lipoxygenase, which are critically involved in the generation of oxidative stress. This document provides a comprehensive overview for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Antioxidant Data

The in vitro antioxidant capacity of this compound has been a subject of scientific investigation, with some studies indicating limited direct free-radical scavenging activity. The available quantitative data from key in vitro assays are summarized below. It is noteworthy that there is a significant lack of data for this compound in standard antioxidant assays such as ABTS and FRAP, with existing literature often focusing on the related compound, Umbelliferone.

Assay TypeTest SystemResultIC50 ValueReference
DPPH Radical Scavenging Chemical AssayNo significant activity reported-[1]
Lipid Peroxidation Inhibition Chemical AssayNo significant activity reported-[1]
Soybean Lipoxygenase Inhibition Enzymatic AssayPotent Inhibition0.0725 µM[1][2]

Note: The lack of significant activity in DPPH and lipid peroxidation assays, coupled with potent inhibition of lipoxygenase, suggests an indirect antioxidant mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in vitro assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound to scavenge free radicals.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the this compound solution at different concentrations.

    • Add the DPPH solution to each well/cuvette.

    • For the control, add the solvent without the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.

Principle: Lipid peroxidation can be induced in a lipid-rich substrate (e.g., linoleic acid emulsion or tissue homogenates) by free radical initiators. The extent of peroxidation can be measured by quantifying the formation of secondary products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

  • Reagent Preparation:

    • Prepare a lipid substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., rat liver microsomes).

    • Prepare a solution of a pro-oxidant, such as ferrous sulfate (FeSO4) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Prepare a solution of thiobarbituric acid (TBA).

    • Prepare a series of concentrations of this compound.

  • Assay Procedure:

    • Incubate the lipid substrate with the different concentrations of this compound and the pro-oxidant at 37°C for a specific time.

    • Stop the reaction by adding a solution like trichloroacetic acid (TCA).

    • Add the TBA reagent and heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.

  • Measurement and Calculation:

    • After cooling, centrifuge the samples to remove any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

    • The percentage of lipid peroxidation inhibition is calculated using a similar formula to the DPPH assay.

    • The IC50 value can be determined from the dose-response curve.

Soybean Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids.

Principle: Soybean lipoxygenase catalyzes the formation of hydroperoxides from linoleic acid. The formation of the conjugated diene hydroperoxide product can be monitored by measuring the increase in absorbance at 234 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare a substrate solution of linoleic acid.

    • Prepare a series of concentrations of this compound.

    • A known lipoxygenase inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), can be used as a positive control.

  • Assay Procedure:

    • In a spectrophotometer cuvette, mix the enzyme solution with the this compound solution at different concentrations and incubate for a short period at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate solution.

  • Measurement and Calculation:

    • Immediately monitor the change in absorbance at 234 nm over a specific period using a spectrophotometer.

    • The rate of the reaction is determined from the initial linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

    • The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration. [3][4][5]

Signaling Pathways and Mechanistic Insights

While direct evidence for this compound's modulation of classical antioxidant signaling pathways like the Keap1-Nrf2 pathway is currently lacking in the scientific literature, its potent inhibition of lipoxygenase provides a plausible indirect mechanism for its observed "antioxidant" effects.

Lipoxygenase Pathway and Oxidative Stress

Lipoxygenases are key enzymes in the arachidonic acid cascade, leading to the production of leukotrienes and other inflammatory mediators. This process is intrinsically linked to the generation of reactive oxygen species (ROS) and oxidative stress. By inhibiting lipoxygenase, this compound can potentially reduce the production of these pro-inflammatory and pro-oxidative molecules.

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Substrate Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Produces ROS Reactive Oxygen Species (ROS) Lipoxygenase->ROS Generates This compound This compound This compound->Lipoxygenase Inhibits Inflammation Inflammation Leukotrienes->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation->Oxidative_Stress Oxidative_Stress->Inflammation Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Prepare Test Compound (this compound) Solutions Reaction Mix Compound, Reagents, and Controls Test_Compound->Reaction Reagents Prepare Assay Reagents (e.g., DPPH, ABTS, Enzyme) Reagents->Reaction Controls Prepare Positive/Negative Controls Controls->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Investigating the Antileishmanial Activity of Umbelliprenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Umbelliprenin, a natural sesquiterpene coumarin, has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antileishmanial potential of this compound. While direct evidence of its efficacy against Leishmania parasites is not yet available in published literature, this document synthesizes existing data on its cytotoxic and immunomodulatory properties to build a framework for future investigation. We present detailed experimental protocols for evaluating antileishmanial activity and cytotoxicity, alongside a discussion of potential mechanisms of action based on this compound's known effects on mammalian cells.

Introduction

This compound is a secondary metabolite found in various plants of the Apiaceae and Rutaceae families. Its diverse pharmacological profile has prompted interest in its potential application against various diseases. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is characterized by a spectrum of clinical manifestations and is primarily controlled by chemotherapy, which is often limited by toxicity and emerging resistance. This guide explores the prospective role of this compound as an antileishmanial agent, focusing on its known effects on host immune cells and extrapolating potential direct effects on the parasite.

Quantitative Data

Currently, there is a notable absence of published data on the half-maximal inhibitory concentration (IC50) of this compound against promastigote and amastigote forms of Leishmania species. However, data on its cytotoxicity against a relevant host cell line, the human monocytic THP-1 cell line, is available and crucial for determining its therapeutic window.

Table 1: Cytotoxicity of this compound against a Human Macrophage Cell Line

Cell LineCompoundIC50 (µM)Citation
THP-1This compound75.79[1][2]

Note: The IC50 value represents the concentration at which 50% of the cell viability is inhibited. This data is essential for designing in vitro experiments to assess the selectivity of this compound for Leishmania parasites over host cells.

Experimental Protocols

To facilitate further research into the antileishmanial properties of this compound, this section provides detailed methodologies for key in vitro assays.

In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)

This protocol is adapted from standard antileishmanial drug screening procedures.[3][4]

3.1.1. Anti-promastigote Assay

  • Parasite Culture: Culture Leishmania spp. (e.g., L. major, L. donovani, L. infantum) promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25-26°C.

  • Assay Preparation: Harvest logarithmic phase promastigotes and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Incubation: Dispense 100 µL of the parasite suspension into a 96-well microtiter plate. Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a standard antileishmanial drug (e.g., Amphotericin B) as a positive control.

  • Viability Assessment: Incubate the plate at 25-26°C for 48-72 hours. Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2. Anti-amastigote Assay

  • Macrophage Culture: Culture a macrophage cell line (e.g., J774.A1, RAW 264.7, or THP-1) in RPMI-1640 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

  • Macrophage Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 cells, induce differentiation into macrophages with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

  • Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove non-internalized promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Amastigotes: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope. Alternatively, use automated imaging systems or reporter gene-expressing parasites for quantification.

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected macrophage. Determine the IC50 value as described for the anti-promastigote assay.

Cytotoxicity Assay against Macrophages

This protocol is essential to determine the selectivity index of this compound.[1][5][6]

  • Cell Culture and Seeding: Culture and seed macrophages as described in the anti-amastigote assay.

  • Compound Treatment: Add serial dilutions of this compound to the wells containing macrophages.

  • Incubation: Incubate the plate for the same duration as the anti-amastigote assay (48-72 hours).

  • Viability Assessment: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a similar method to the IC50 calculation.

  • Selectivity Index (SI) Calculation: The SI is a crucial parameter to evaluate the therapeutic potential of a compound and is calculated as: SI = CC50 (macrophages) / IC50 (amastigotes) A higher SI value indicates greater selectivity for the parasite over the host cell.

Potential Mechanisms of Action and Signaling Pathways

While direct studies on this compound's effect on Leishmania signaling are absent, its known biological activities provide a basis for hypothesizing its potential mechanisms.

Immunomodulation of Host Macrophages

Leishmania parasites survive and replicate within macrophages by modulating the host's immune response, often promoting an anti-inflammatory M2 phenotype. Research has shown that this compound can increase the M1/M2 ratio in macrophages, favoring a pro-inflammatory M1 phenotype.[2] M1 macrophages are characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-12, which are crucial for controlling Leishmania infection.

G cluster_macrophage Macrophage This compound This compound M0 M0 (Unpolarized) This compound->M0 Influences Polarization M1 M1 (Pro-inflammatory) M0->M1 M2 M2 (Anti-inflammatory) M0->M2 NO Nitric Oxide (NO) M1->NO IL12 IL-12 M1->IL12 Leishmania_Killing Leishmania Killing NO->Leishmania_Killing IL12->Leishmania_Killing G cluster_leishmania Leishmania Parasite This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Depolarization Caspases Caspase-like Proteases Mitochondrion->Caspases Activates DNA_Frag DNA Fragmentation Caspases->DNA_Frag Leads to Apoptosis Apoptosis DNA_Frag->Apoptosis G Start Start: This compound Promastigote_Assay Anti-promastigote Assay (IC50) Start->Promastigote_Assay Amastigote_Assay Anti-amastigote Assay (IC50) Start->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 on Macrophages) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Amastigote_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_Studies Mechanism of Action Studies Selectivity_Index->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (Annexin V, TUNEL) Mechanism_Studies->Apoptosis_Assay Mitochondrial_Assay Mitochondrial Function (Membrane Potential) Mechanism_Studies->Mitochondrial_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Studies->Signaling_Assay End Conclusion: Antileishmanial Potential Apoptosis_Assay->End Mitochondrial_Assay->End Signaling_Assay->End

References

Methodological & Application

Application Note: Quantification of Umbelliprenin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring farnesyloxycoumarin, has garnered significant interest for its potential therapeutic properties, including applications as a skin whitening agent.[1][2] Found in various plants of the Apiaceae family, such as Anethum graveolens (dill), Pimpinella anisum (anise), and Ferulago campestris, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacological studies.[1][2] This document provides a detailed protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method separates this compound from other components in a plant extract based on its polarity. The separation is achieved using a non-polar stationary phase (C18 column) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with varying polarities. This compound is then detected by a UV detector and quantified by comparing its peak area to that of a certified reference standard.

Materials, Reagents, and Equipment

2.1 Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Diode Array Detector (DAD).

  • Analytical column: Lichrosorb® RP-18 (5 µm particle size) or equivalent C18 column.[2]

  • Data acquisition and processing software (e.g., LabSolutions).[3]

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringes (1 mL, 5 mL).

  • Syringe filters (0.22 µm or 0.45 µm, PVDF or PTFE).[4][5]

  • Volumetric flasks (Class A).

  • HPLC vials with inserts.

2.2 Reagents and Standards

  • This compound certified reference standard (>98% purity).

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade Methanol (MeOH).

  • HPLC grade water or ultrapure water.

  • Formic acid (analytical grade).[2]

  • Ethanol (EtOH, analytical grade) for extraction.[1][2]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC grade Methanol. Sonicate for 10 minutes to ensure complete dissolution. Store at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range could be 1-100 µg/mL.

Sample Preparation: Plant Extract
  • Drying and Grinding: Dry the plant material (e.g., seeds, roots) at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of Ethanol (EtOH). Studies have shown EtOH to be an effective solvent for this compound extraction.[1][2]

    • Perform extraction using one of the following methods:

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30 minutes.

      • Maceration: Stopper the flask and let it stand for 24 hours at room temperature, with occasional shaking.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. If necessary, evaporate the solvent under reduced pressure to obtain the crude extract.

  • Final Sample Preparation:

    • Accurately weigh 10 mg of the dry crude extract and dissolve it in 10 mL of Methanol to get a 1 mg/mL solution.[6]

    • Vortex and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[4][5]

G Figure 1. Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PlantMaterial Plant Material (e.g., Seeds) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Ethanol, UAE) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration FinalSample Dissolve & Filter (0.45 µm) Filtration->FinalSample HPLC HPLC Injection FinalSample->HPLC Chromatogram Chromatographic Separation (C18 Column) HPLC->Chromatogram Detection UV Detection Chromatogram->Detection Quantification Quantify this compound in Sample Detection->Quantification Standard Prepare Standard Solutions Calibration Generate Calibration Curve (Peak Area vs. Conc.) Standard->Calibration Calibration->Quantification

Figure 1. Experimental Workflow for this compound Quantification.
HPLC Operating Conditions

The following conditions have been shown to be effective for the analysis of this compound.[2]

ParameterCondition
Column Lichrosorb® RP-18 (5 µm) or equivalent C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient Program A gradient program should be optimized. A starting point could be a linear gradient from 30% to 100% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30°C
Detection UV Detector at 320 nm
Retention Time The retention time of this compound will depend on the specific column and gradient but is typically >10 minutes in reverse-phase systems.[2]
Method Validation Protocol

To ensure the reliability and accuracy of the results, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[7][8]

  • System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%. Tailing factor and theoretical plates should also be monitored.

  • Specificity: Inject a blank (mobile phase), a standard solution, and a sample extract to demonstrate that the peaks from excipients or other matrix components do not interfere with the this compound peak.

  • Linearity: Analyze a series of at least five concentrations of this compound standard. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[9]

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same extract on the same day. The %RSD should be <2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be <2%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). These can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][9]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The results should remain unaffected.[10]

G Figure 2. Key Parameters for HPLC Method Validation cluster_quantitative Quantitative Proof cluster_sensitivity Method Sensitivity cluster_reliability Method Reliability center_node Validated HPLC Method Linearity Linearity & Range (r² > 0.999) center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD < 2%) center_node->Precision LOD LOD (S/N ≥ 3) center_node->LOD LOQ LOQ (S/N ≥ 10) center_node->LOQ Specificity Specificity (No Interference) center_node->Specificity Robustness Robustness (Parameter Variation) center_node->Robustness LOD->LOQ Specificity->Robustness

Figure 2. Key Parameters for HPLC Method Validation.

Results and Data Presentation

Quantification of this compound

The concentration of this compound in the plant extract is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of this compound in the sample

  • m = Slope of the calibration curve

  • x = Concentration of this compound (µg/mL)

  • c = y-intercept

The final content is typically expressed as a percentage (%) or in µg per gram of the dry extract.

This compound Content in Various Plant Extracts

The following table summarizes the quantitative results for this compound in different plant species as determined by HPLC.

Plant SpeciesPart UsedExtraction SolventThis compound ContentReference
Ferulago campestrisSeedsEthanol14.4% of dry extract[1][2]
Anethum graveolens (Dill)SeedsEthanol1.7% - 2.2% of dry extract[1][2]
Pimpinella anisum (Anise)SeedsEthanol7.08% - 9.54% of dry extract[2]
Punica granatum (Pomegranate)SeedsEthanol6.53 µg/g of dry extract[11]
Typical Method Validation Parameters

The table below presents typical acceptable limits for HPLC method validation.

Validation ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.999[9]
LOD 0.3 µg/mL[2]
LOQ 0.5 µg/mL[2]
Accuracy (% Recovery) 88.07 – 109.17%[9]
Precision (% RSD) < 2%[7]

Conclusion

The described RP-HPLC method is simple, precise, and reliable for the routine quantification of this compound in various plant extracts. Proper sample preparation and method validation are critical to obtaining accurate and reproducible results. This application note provides a comprehensive framework for researchers to implement this analysis in quality control and natural product development. The established HPLC process can be readily adopted to determine the this compound content of various plant extracts.[2]

References

Umbelliprenin Nanoparticle Formulations for Advanced Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1][2] Its therapeutic potential is often limited by poor aqueous solubility and bioavailability. Nanoencapsulation of this compound into various nanoparticle systems presents a promising strategy to overcome these limitations, enhancing its delivery to target sites and improving its therapeutic efficacy.[2][3] These nanoparticle formulations can protect this compound from degradation, control its release, and facilitate targeted delivery to diseased tissues.[4]

This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The focus is on providing researchers with the necessary information to develop and assess these advanced drug delivery systems.

Data Presentation: this compound and Coumarin Nanoparticle Characteristics

The following tables summarize quantitative data from studies on this compound and other coumarin-loaded nanoparticles, offering a comparative overview of different formulation strategies.

Table 1: Physicochemical Properties of this compound/Coumarin-Loaded Nanoparticles

Nanoparticle TypeDrugCore ComponentsAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NiosomesThis compoundSpan 60, Cholesterol150-250~0.2-0.4-20 to -30[2]
Solid Lipid Nanoparticles (SLNs)CoumarinNot Specified138.5 ± 76.060.245 ± 0.00-22.2 ± 8.15[5]
Polymeric Nanoparticles (PLGA)Coumarin-6PLGA~135Not SpecifiedNot Specified[1]
Dendrimer G4 PoloxamerCoumarinDendrimer G4, Poloxamer97.81 ± 0.2430.336-5.15 ± 9.16[6]
Nanostructured Lipid Carriers (NLCs)Imatinib (for comparison)Compritol 888, Oleic Acid96.63 ± 1.870.27 ± 0.15-32.7 ± 2.48[7]

Table 2: Drug Loading and In Vitro Performance of this compound/Coumarin-Loaded Nanoparticles

Nanoparticle TypeDrugEncapsulation Efficiency (%)Drug Loading (%)In Vitro Cytotoxicity (IC50)Cell LineReference
NiosomesThis compound>70%Not Specified25 µg/mLRPE-like cells[2]
Solid Lipid Nanoparticles (SLNs)Coumarin63.09 ± 3.46Not SpecifiedNot SpecifiedNot Specified[5]
Polymeric Nanoparticles (PLGA)Coumarin-651.6%0.08%Not SpecifiedNot Specified[1]
Dendrimer G4 PoloxamerCoumarin61.61 ± 1.32Not SpecifiedNot SpecifiedNot Specified[6]
Free this compoundThis compoundN/AN/A96.2 µg/mLRPE-like cells[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Niosomes by Thin-Film Hydration

This protocol describes a common method for preparing niosomes, which are vesicles composed of non-ionic surfactants.[2]

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • Chloroform

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve this compound, Span 60, and cholesterol in a 1:1 mixture of chloroform and ethanol in a round-bottom flask. A common starting molar ratio for surfactant to cholesterol is 1:1.

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 50-60°C) until a thin, dry film forms on the inner wall of the flask.

  • Hydrate the thin film by adding pre-warmed PBS (pH 7.4) and gently rotating the flask. The temperature of the PBS should be above the gel-liquid transition temperature of the surfactant.

  • To achieve a uniform particle size, sonicate the resulting niosomal suspension using a bath sonicator for 5-10 minutes.

  • To remove any large aggregates, the suspension can be passed through a 0.22 µm syringe filter.

  • Store the prepared this compound-loaded niosomes at 4°C for further characterization.

G cluster_prep Niosome Preparation Workflow dissolve 1. Dissolve this compound, Surfactant & Cholesterol in Organic Solvent evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate Round-bottom flask hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate Add pre-warmed PBS sonicate 4. Sonicate to Reduce Particle Size hydrate->sonicate Bath sonicator filter 5. Filter to Remove Aggregates sonicate->filter Syringe filter store 6. Store at 4°C filter->store

Workflow for this compound Niosome Preparation.
Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to zeta potential.

2. Morphological Analysis

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.

    • Observe the morphology and size of the nanoparticles under the TEM.

3. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Procedure:

    • Separate the unencapsulated ("free") this compound from the nanoparticle suspension. This can be done by centrifugation at high speed (e.g., 13,000 rpm for 30 minutes), where the nanoparticles will form a pellet.[2]

    • Carefully collect the supernatant containing the free drug.

    • Quantify the amount of this compound in the supernatant using UV-Vis spectrophotometry (this compound has an absorbance maximum around 325 nm) or High-Performance Liquid Chromatography (HPLC).[2]

    • Calculate the EE and DL using the following formulas:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows free drug to pass, e.g., 10 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 to simulate tumor microenvironment)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

G cluster_release In Vitro Drug Release Workflow prep_sample 1. Place Nanoparticle Suspension in Dialysis Bag immerse 2. Immerse in Release Medium (e.g., PBS) prep_sample->immerse incubate 3. Incubate at 37°C with Shaking immerse->incubate sample 4. Withdraw Aliquots at Time Intervals incubate->sample e.g., 1, 2, 4, 8h... replace 5. Replace with Fresh Medium sample->replace quantify 6. Quantify this compound Concentration sample->quantify UV-Vis or HPLC replace->incubate plot 7. Plot Cumulative Release vs. Time quantify->plot

Workflow for In Vitro Drug Release Study.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound formulations on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., breast, lung, colon cancer cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Free this compound (as a control)

  • This compound-loaded nanoparticles

  • Blank nanoparticles (without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

This compound Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

1. Wnt/β-catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[8] By preventing the accumulation of β-catenin in the nucleus, it downregulates the transcription of target genes that promote tumor growth.

Wnt_Pathway cluster_n Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Degrades Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF TCF/LEF TargetGenes Target Gene Transcription This compound This compound This compound->Complex Promotes activity BetaCatenin_n β-catenin TCF_n TCF/LEF TargetGenes_n Target Genes (e.g., c-Myc, Cyclin D1)

This compound's inhibitory effect on the Wnt/β-catenin pathway.

2. NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. This compound can suppress the activation of NF-κB, leading to decreased expression of pro-inflammatory and anti-apoptotic genes.[8][9]

NFkB_Pathway cluster_n Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation TargetGenes Target Gene Transcription This compound This compound This compound->IKK Inhibits NFkB_n NF-κB TargetGenes_n Target Genes (e.g., COX-2, VCAM) PI3K_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

References

Application Notes and Protocols: Preparation of Umbelliprenin-Loaded Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring prenylated coumarin, has demonstrated significant potential as an anticancer agent. However, its poor aqueous solubility limits its bioavailability and therapeutic efficacy.[1][2] Encapsulating this compound within liposomal nanocarriers presents a promising strategy to overcome this limitation, enhancing its delivery to tumor cells and improving its cytotoxic effects.[2][3] These application notes provide a detailed protocol for the preparation and characterization of this compound-loaded liposomes.

Data Summary

The following tables summarize key quantitative data from studies on this compound-loaded liposomes, providing a comparative overview of their physicochemical properties and cytotoxic activity.

Table 1: Physicochemical Characteristics of this compound-Loaded Liposomes

FormulationLipid CompositionMethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Efficiency (%)Reference
UMB-Lipo 1DSPC, DSPG, Cholesterol (1:1:0.42 molar ratio)Thin-film hydration & Extrusion~150Not ReportedNot Reported76.2 ± 8.4 (for 0.05 molar ratio of UMB)Not Reported[2]
UMB-Lipo 2DSPC, DSPG, Cholesterol (1:1:0.42 molar ratio)Thin-film hydration & ExtrusionNot ReportedNot ReportedNot Reported73.9 ± 7.6 (for 0.1 molar ratio of UMB)Not Reported[2]
nLUBPhosphatidylcholine, Cholesterol, PEG, UB (2:1:0.1:0.5 molar ratio)Thin-film hydration & Sonication116 ± 3.2Not ReportedNegative78 ± 2.221.3 ± 0.16[4][5]

DSPC: Distearoylphosphatidylcholine, DSPG: Distearoylphosphatidylglycerol, PEG: Polyethylene glycol, UMB: this compound, nLUB: Nanoliposomal this compound

Table 2: In Vitro Cytotoxicity of this compound and this compound-Loaded Liposomes (IC50 Values)

Cell LineFormulationIncubation Time (h)IC50 (µg/mL)Reference
4T1 (Mouse Mammary Carcinoma)Free this compound in DMSO2430.92[1][3]
4830.64[1][3]
7262.23[1][3]
Nanoliposomal this compound245.8[1][3]
485.0[1][3]
723.5[1][3]
A375 (Human Melanoma)Free this compound in DMSO48Not specified, but higher than liposomal form[2]
Liposomal this compound48Not specified, but lower than free form[2]

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, followed by sonication and extrusion for size reduction and homogenization.[2][5]

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

  • Cholesterol

  • Chloroform

  • Methanol

  • HEPES buffer (pH 7.0) or Phosphate Buffered Saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution: Dissolve this compound and lipids (e.g., DSPC, DSPG, and cholesterol in a desired molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 50-60°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

  • Film Drying: Further dry the lipid film under a stream of nitrogen gas to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., HEPES or PBS) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.

  • Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.[2]

  • Purification: To remove the unencapsulated this compound, the liposomal suspension can be purified by methods such as dialysis or gel filtration chromatography.

  • Storage: Store the prepared this compound-loaded liposomes at 4°C.

Characterization of this compound-Loaded Liposomes

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the liposomes in suspension. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.

Instrument: Zetasizer or a similar instrument.

Procedure:

  • Dilute the liposomal suspension with deionized water to an appropriate concentration.[2]

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size, PDI, and zeta potential at a constant temperature (e.g., 25°C).

  • Perform the measurements in triplicate and report the mean ± standard deviation.

Principle: The amount of this compound encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomal formulation and then quantifying the drug in both fractions.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated this compound from the liposomal suspension using a method like dialysis against a suitable buffer or ultracentrifugation.[5]

  • Quantification of Encapsulated Drug:

    • Disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated this compound.

    • Quantify the concentration of this compound in the disrupted liposome solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Calculation:

    • Encapsulation Efficiency (%): EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100[5]

    • Drug Loading (%): DL (%) = (Weight of encapsulated drug / Total weight of liposomes) x 100[5]

Principle: TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.

Procedure:

  • Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid.

  • Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.

  • Allow the grid to air dry.

  • Examine the grid under a transmission electron microscope.

In Vitro Drug Release Study

Principle: The release of this compound from the liposomes is monitored over time in a simulated physiological environment using the dialysis method.[5]

Procedure:

  • Place a known amount of the this compound-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cancer cells (e.g., 4T1 or A375) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of free this compound, this compound-loaded liposomes, and empty liposomes (as a control). Include untreated cells as a negative control.

  • Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).[3]

  • After incubation, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 1. Dissolve Lipids & this compound in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer (MLVs) prep2->prep3 prep4 4. Size Reduction (Sonication/Extrusion) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 char2 Encapsulation Efficiency (HPLC) prep4->char2 char3 Morphology (TEM) prep4->char3 eval1 In Vitro Drug Release (Dialysis) prep4->eval1 eval2 Cytotoxicity Study (MTT Assay) prep4->eval2

Caption: Workflow for the preparation and evaluation of this compound-loaded liposomes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation HIF1a HIF-1α mTOR->HIF1a ERK->HIF1a ERK->Proliferation This compound This compound-Liposome This compound->PI3K Inhibits This compound->Akt Inhibits This compound->ERK Inhibits VEGF VEGF Gene Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis Angiogenesis->Metastasis

Caption: this compound inhibits the PI3K/Akt/ERK signaling pathway to reduce cancer cell proliferation and angiogenesis.[7][8]

References

Application Notes and Protocols for Umbelliprenin in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical research models.[1][2][3] These characteristics position this compound as a compelling compound for investigation in the development of novel therapeutics for inflammatory and autoimmune diseases.[1][4] This document provides detailed application notes on the use of this compound in anti-inflammatory research, complete with experimental protocols and a summary of key quantitative data.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the production of inflammatory mediators. In vitro studies have shown that this compound can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][4] This suppression is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][4] The transcription factor NF-κB, a critical regulator of inflammatory gene expression, is a putative target in the mechanism of action of this compound.[1]

Furthermore, this compound has been shown to modulate the immune response by influencing cytokine production. It preferentially induces the secretion of the Th2 cytokine Interleukin-4 (IL-4) while suppressing the Th1 cytokine Interferon-gamma (IFN-γ).[1][2][4] In vivo studies in C57/BL6 mice have confirmed its ability to induce anti-inflammatory responses by promoting a Th2-dominant cytokine profile.[2][5][6]

Data Presentation

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Peritoneal Macrophages

This compound Concentration (µM)NO Production (µM)% Inhibition
0 (LPS + IFNγ only)27.6 (± 0.1)-
5Not significantly different from control-
10Significantly inhibitedData not quantified in snippet
15Significantly inhibitedData not quantified in snippet
30Significantly inhibitedData not quantified in snippet

Data extracted from in vitro studies on murine peritoneal macrophages stimulated with LPS and IFNγ.[7]

Table 2: Effect of this compound on Cytokine Secretion

Model SystemTreatmentIFN-γ LevelsIL-4 LevelsIL-10 Levels
PHA-stimulated murine splenocytesThis compoundSuppressedInducedNot Reported
C57/BL6 mice (in vivo)This compound (2.5 mg/200 µl IP)Significantly increased in seraSignificantly increased in sera (28-fold)Significantly increased in splenocyte cultures

Data from in vitro studies on murine splenocytes and in vivo studies in C57/BL6 mice.[1][2][4]

Table 3: In Vivo Anti-inflammatory Activity of this compound

Animal ModelAssayThis compound TreatmentResult
Carrageenan-induced rat paw edemaPaw edema inhibitionNot specified39% inhibition

Data from an in vivo study assessing the anti-inflammatory effect of this compound.[8]

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of this compound on primary murine peritoneal macrophages.

a. Isolation of Peritoneal Macrophages:

  • Elicit macrophages from BALB/c mice by intraperitoneal injection of 3 ml of 3% thioglycollate broth.

  • Three days later, sacrifice the mice by cervical dislocation.

  • Harvest peritoneal exudate cells by washing the peritoneal cavity with 5-10 ml of sterile, ice-cold RPMI-1640 medium.

  • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow for macrophage adherence.

  • Wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

b. This compound Treatment and Stimulation:

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Dilute the this compound stock solution in culture medium to achieve final concentrations ranging from 5 to 30 µM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Add the this compound-containing medium to the adherent macrophages.

  • Concurrently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) and Interferon-gamma (IFN-γ) (e.g., 10 ng/ml) to induce an inflammatory response. Include appropriate controls (untreated cells, cells with LPS/IFN-γ only, and vehicle control).

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

c. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After incubation, collect the cell culture supernatants.

  • Add 100 µl of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to 100 µl of supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

d. Measurement of Prostaglandin E2 (PGE2) Production (ELISA):

  • Use a commercial ELISA kit for PGE2 quantification.

  • Follow the manufacturer's instructions to measure the PGE2 concentration in the collected cell culture supernatants.

e. Western Blot Analysis for iNOS and COX-2:

  • After treatment, lyse the adherent macrophages in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Immunomodulatory Assay in Splenocytes

This protocol outlines the procedure to evaluate the effect of this compound on splenocyte proliferation and cytokine production.

a. Isolation of Splenocytes:

  • Aseptically remove the spleen from a euthanized mouse.

  • Mechanically dissociate the spleen in RPMI-1640 medium to obtain a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with RPMI-1640 and resuspend in complete medium.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

b. Splenocyte Proliferation Assay (MTT Assay):

  • Seed splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treat the cells with various concentrations of this compound (e.g., 0.5-15 µM).

  • Stimulate the cells with a mitogen such as Phytohaemagglutinin (PHA) (e.g., 5 µg/ml). Include appropriate controls.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours.

  • Centrifuge the plate, discard the supernatant, and add 150 µl of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

c. Cytokine Production Assay (ELISA):

  • Seed splenocytes in a 24-well plate at a density of 1 x 10^6 cells/well.

  • Treat with this compound and stimulate with PHA as described above.

  • After 72 hours of incubation, collect the culture supernatants.

  • Measure the concentrations of IFN-γ and IL-4 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Umbelliprenin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates This compound This compound This compound->NFkB Inhibits iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

Experimental_Workflow Start Isolate Peritoneal Macrophages Culture Culture and Adherence Start->Culture Treatment Treat with this compound + LPS/IFNγ Stimulation Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cells Lyse Cells Treatment->Cells Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (PGE2) Supernatant->ELISA WB Western Blot (iNOS/COX-2) Cells->WB End Data Analysis Griess->End ELISA->End WB->End

Caption: Workflow for macrophage-based anti-inflammatory assays.

Logical Relationship of this compound's Immunomodulatory Effects

Immunomodulation_Logic This compound This compound Th1 Th1 Response (IFN-γ) This compound->Th1 Suppresses Th2 Th2 Response (IL-4) This compound->Th2 Promotes Immune_Balance Shift in Immune Balance Th1->Immune_Balance Th2->Immune_Balance Anti_inflammatory Anti-inflammatory & Immunomodulatory Effects Immune_Balance->Anti_inflammatory

Caption: this compound shifts the Th1/Th2 immune balance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Umbelliprenin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umbelliprenin in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

A starting dose for this compound can vary depending on the animal model and the disease being studied. Based on published literature, a common starting point for in vivo studies in mice is in the range of 10-20 mg/kg. For instance, in a gastric cancer rat model, doses of 10 mg/kg and 20 mg/kg have been used, showing a dose-dependent inhibition of tumor growth.[1] Another study in a colorectal cancer mouse model utilized a daily intraperitoneal injection of 12.5 mg/kg. For anti-inflammatory studies in mice, a dose of 2.5 mg/200 µl administered intraperitoneally has been reported.[2] It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.

Q2: How can I improve the solubility of this compound for in vivo administration?

This compound is a lipophilic compound with low aqueous solubility, which can present a challenge for in vivo dosing.[1] To overcome this, several strategies can be employed:

  • Co-solvents: this compound can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) and then further diluted with a vehicle like corn oil.[3] Other options include Polyethylene Glycol 400 (PEG400).

  • Surfactants: Formulations with surfactants like Tween 80 can help to create a stable suspension. A combination of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose has been suggested.[3]

  • Nanoliposomes: Encapsulating this compound in nanoliposomes can enhance its solubility and bioavailability.[1]

  • Suspensions: this compound can be suspended in vehicles like 0.5% Carboxymethyl cellulose (CMC) in water.[3]

It is essential to test the stability of your chosen formulation to ensure this compound does not precipitate out of solution before or after administration.

Q3: What are the common administration routes for this compound in animal models?

The most commonly reported routes of administration for this compound in in vivo studies are:

  • Intraperitoneal (IP) injection: This route is frequently used in mouse models for cancer and inflammation studies.[2]

  • Oral gavage: Oral administration is another viable route, particularly for studies investigating systemic effects.[3]

The choice of administration route will depend on the experimental design, the target tissue, and the desired pharmacokinetic profile.

Q4: What is known about the in vivo toxicity of this compound?

Troubleshooting Guides

Issue: Precipitation of this compound in Dosing Solution

Possible Causes and Solutions:

CauseSolution
Low Solubility This compound is hydrophobic. Increase the concentration of the co-solvent (e.g., DMSO, PEG400) or surfactant (e.g., Tween 80) in your vehicle.[3] Experiment with different vehicle compositions to find the optimal balance for solubility and tolerability.
Incorrect Vehicle pH The pH of the vehicle can affect the solubility of a compound. Although this compound is neutral, extreme pH values should be avoided. Ensure your vehicle has a physiologically compatible pH.
Temperature Changes A decrease in temperature can cause a dissolved compound to precipitate. Prepare and store your dosing solutions at a consistent, appropriate temperature. Gentle warming and sonication may help redissolve the compound, but stability at room and body temperature should be confirmed.
Improper Mixing Ensure the compound is fully dissolved or homogeneously suspended. Use a vortex mixer or sonicator to aid in dissolution and create a uniform suspension.
Issue: Inconsistent Efficacy or High Variability in In Vivo Results

Possible Causes and Solutions:

CauseSolution
Suboptimal Dosage The dose may be too low to elicit a significant effect or too high, leading to off-target effects. Conduct a thorough dose-response study to identify the optimal therapeutic window.
Poor Bioavailability Due to its low solubility, oral bioavailability may be limited. Consider using a different administration route (e.g., IP injection) or a formulation designed to enhance absorption, such as a self-emulsifying drug delivery system (SEDDS) or nanoparticle encapsulation.[1]
Instability of Formulation The this compound formulation may not be stable, leading to inconsistent dosing. Prepare fresh dosing solutions for each experiment and verify their stability over the intended period of use.
Animal Strain and Model Differences The response to this compound can vary between different animal strains and disease models. Ensure you are using a well-characterized and appropriate model for your study.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound

Animal ModelDisease/ConditionDosageAdministration RouteReference
RatGastric Cancer10 mg/kg, 20 mg/kgNot Specified[1]
Mouse (BALB/c)Breast CancerNot specifiedNot specified[1]
Mouse (C57/BL6)Anti-inflammatory2.5 mg/200 µlIntraperitoneal (IP)[2]
Mouse (BALB/c)Colorectal Cancer12.5 mg/kg dailyIntraperitoneal (IP)[2]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
AGSGastric Cancer11.74[1]
BGC-823Gastric Cancer24.62[1]
MCF-7Breast Cancer30-75[1]
QU-DBLarge Cell Lung Cancer47 ± 5.3[6]
A549Lung Adenocarcinoma52 ± 1.97[6]
CT26Colorectal Cancer51.4 - 56.37 (µg/mL)[7]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Intraperitoneal (IP) Injection in Mice
  • Preparation of Dosing Solution (Example):

    • To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • For a final dosing concentration of 1 mg/mL, dilute the stock solution 1:10 in corn oil (e.g., 100 µL of stock solution in 900 µL of corn oil).

    • Vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of dosing.

  • Animal Handling and Restraint:

    • Gently restrain the mouse by the scruff of the neck to expose the abdomen.

  • Injection Procedure:

    • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the this compound suspension. The recommended injection volume for a mouse is typically up to 0.5 mL.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Preparation and Administration of this compound via Oral Gavage in Mice
  • Preparation of Dosing Suspension (Example):

    • To prepare a 5 mg/mL suspension in 0.5% CMC, first prepare the 0.5% CMC vehicle by dissolving 50 mg of sodium carboxymethyl cellulose in 10 mL of sterile water.

    • Weigh 50 mg of this compound and suspend it in 10 mL of the 0.5% CMC vehicle.

    • Vortex and sonicate until a homogenous suspension is achieved.

  • Animal Handling and Restraint:

    • Gently restrain the mouse and hold it in a vertical position.

  • Gavage Procedure:

    • Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib).

    • Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.

    • Administer the this compound suspension slowly. The maximum recommended gavage volume for a mouse is 10 mL/kg.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

Umbelliprenin_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates GSK3b GSK3b Dsh->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Prevents Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Promotes Umbelliprenin_Wnt This compound Umbelliprenin_Wnt->Dsh Inhibits RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes Umbelliprenin_PI3K This compound Umbelliprenin_PI3K->PI3K Inhibits Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus_MAPK Nucleus_MAPK ERK->Nucleus_MAPK Translocates Gene_Expression Gene_Expression Nucleus_MAPK->Gene_Expression Regulates Umbelliprenin_MAPK This compound Umbelliprenin_MAPK->ERK Inhibits Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus_NFkB Nucleus_NFkB NFkB->Nucleus_NFkB Translocates Inflammatory_Genes Inflammatory_Genes Nucleus_NFkB->Inflammatory_Genes Activates Umbelliprenin_NFkB This compound Umbelliprenin_NFkB->IKK Inhibits

Caption: this compound's inhibitory effects on key signaling pathways.

Dose_Optimization_Workflow cluster_preliminary Phase 1: Preliminary Studies cluster_dose_finding Phase 2: Dose-Range Finding (Non-GLP) cluster_efficacy Phase 3: Efficacy Studies cluster_pkpd Phase 4: Pharmacokinetics/Pharmacodynamics (PK/PD) Lit_Review Literature Review & In Vitro Data Analysis Formulation Formulation Development & Stability Testing Lit_Review->Formulation Single_Dose Single Dose Escalation Study (e.g., 3+3 design) Formulation->Single_Dose MTD Determine Maximum Tolerated Dose (MTD) & No-Observed-Adverse-Effect-Level (NOAEL) Single_Dose->MTD Dose_Response Multi-Dose Efficacy Study (using doses below MTD) MTD->Dose_Response Optimal_Dose Identify Optimal Biological Dose Dose_Response->Optimal_Dose PK_Study Pharmacokinetic Profiling Optimal_Dose->PK_Study PD_Study Pharmacodynamic (Biomarker) Analysis Optimal_Dose->PD_Study

Caption: A general workflow for in vivo dose optimization of this compound.

References

Troubleshooting Umbelliprenin Precipitation in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Umbelliprenin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the cell culture medium?

A1: this compound is a lipophilic and hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[3][4] This change in solvent composition reduces the solubility of this compound, causing it to form visible precipitates.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[3][5][6] It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final volume of DMSO added to the cell culture medium.

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][7] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: Directly dissolving this compound in cell culture medium is generally not recommended due to its poor aqueous solubility.[2] Attempting to do so will likely result in incomplete dissolution and the formation of precipitates.

Q5: How can I prevent this compound from precipitating during its addition to the medium?

A5: To minimize precipitation, the DMSO stock solution of this compound should be added to the pre-warmed cell culture medium drop by drop while gently swirling or vortexing the medium.[4] This gradual addition helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.

Troubleshooting Guide

Issue 1: Visible precipitate forms immediately upon adding this compound stock to the medium.
  • Cause: The concentration of this compound in the final medium exceeds its solubility limit, or the addition method is too rapid.

  • Solution:

    • Decrease the final concentration of this compound: If your experimental design allows, try using a lower final concentration.

    • Optimize the addition process: Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling culture medium. This facilitates rapid mixing and dispersion.

    • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock.

    • Increase the volume of the medium: Adding the stock to a larger volume of medium can aid in dispersion.

Issue 2: The medium becomes cloudy or hazy after adding this compound.
  • Cause: Formation of a fine, colloidal suspension of this compound that may not be immediately visible as distinct particles. This can still impact the effective concentration of the compound available to the cells.

  • Solution:

    • Filter the final medium: After adding this compound, you can try filtering the medium through a 0.22 µm sterile filter. However, be aware that this may remove some of the precipitated or aggregated compound, thereby reducing the actual final concentration.

    • Sonication: Briefly sonicating the medium after the addition of this compound may help to break down larger aggregates and improve dispersion. Use a bath sonicator to avoid excessive heating.[8]

Issue 3: Inconsistent experimental results with this compound treatment.
  • Cause: Inconsistent dosing due to precipitation. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments.

  • Solution:

    • Prepare fresh dilutions for each experiment: Avoid storing diluted this compound in aqueous solutions, as precipitation can occur over time.

    • Visually inspect the medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.

    • Establish a consistent protocol: Follow a standardized and validated protocol for preparing and adding this compound to the culture medium for all experiments.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SKBR-3Breast CancerNot Specified103.9
MDA-MB-231Breast CancerNot SpecifiedIC10 = 20[9]
4T1Breast Cancer24~87.7[5][6]
4T1Breast Cancer48~67.0[5][6]
4T1Breast Cancer72~194.8[5][6]
HT29Colon Cancer72~101.3[6]
CT26Colon Cancer48~145.2[6]
A172Glioblastoma24~141.7[6]
AGSGastric CancerNot Specified48.81[7]

Note: IC50 values were converted from µg/ml to µM using a molecular weight of 366.4 g/mol for this compound where necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop.

    • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

    • Visually inspect the medium for any signs of precipitation.

    • Use the freshly prepared this compound-containing medium for your cell treatment immediately.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: this compound Precipitation Issue Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Addition Is the addition method optimized? Check_Concentration->Check_Addition No Solution_Concentration Reduce final concentration Check_Concentration->Solution_Concentration Yes Check_Cloudiness Is the medium cloudy or hazy? Check_Addition->Check_Cloudiness Yes Solution_Addition Add stock drop-wise to pre-warmed, swirling medium Check_Addition->Solution_Addition No Inconsistent_Results Are experimental results inconsistent? Check_Cloudiness->Inconsistent_Results No Solution_Cloudiness Consider sterile filtration or sonication Check_Cloudiness->Solution_Cloudiness Yes Solution_Inconsistency Prepare fresh dilutions for each experiment and visually inspect Inconsistent_Results->Solution_Inconsistency Yes End End: Precipitation Issue Resolved Inconsistent_Results->End No Solution_Concentration->Check_Addition Solution_Addition->Check_Cloudiness Solution_Cloudiness->Inconsistent_Results Solution_Inconsistency->End

Caption: Troubleshooting workflow for this compound precipitation.

Umbelliprenin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK1/2 This compound->ERK Wnt Wnt Pathway This compound->Wnt NFkB NF-κB Pathway This compound->NFkB Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Angiogenesis Wnt->Apoptosis NFkB->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

References

Optimizing incubation time for Umbelliprenin in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Umbelliprenin in vitro assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for assessing the cytotoxic effects of this compound using a cell viability assay (e.g., MTT)?

A1: The optimal incubation time for assessing this compound's cytotoxicity is highly dependent on the cell line and the experimental goals. Studies have shown that this compound exhibits both time- and dose-dependent effects.[1][2][3] For many cancer cell lines, including 4T1 mouse mammary carcinoma, AGS, and BGC-823 gastric cancer cells, incubations are typically performed for 24, 48, and 72 hours to determine the IC50 value.[1][2] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most effective time point for your specific cell line.[4] For instance, in 4T1 cells, the IC50 of nanoliposomal this compound was lowest after 72 hours of incubation.[2]

Q2: How long should I incubate cells with this compound to observe apoptosis?

A2: The induction of apoptosis by this compound occurs over a range of time points. In Jurkat T-CLL cells, changes in the levels of pro-apoptotic and anti-apoptotic proteins can be detected in as little as 3 hours, with effects extending to 16 hours.[5] For Annexin V/PI staining, a common method to detect apoptosis, incubation times of 48 hours have been used effectively for lung cancer cell lines like QU-DB and A549.[6] It is advisable to start with a 24 to 48-hour incubation period and optimize based on your specific cell model and the apoptosis markers being investigated.

Q3: What incubation period is necessary to detect changes in signaling pathways (e.g., Wnt, PI3K/Akt) after this compound treatment?

A3: Detecting changes in signaling pathways often requires shorter incubation times compared to cell viability or apoptosis assays. However, the specific timing can vary. For the Wnt/β-catenin pathway in gastric cancer cells, protein expression changes were analyzed after a 24-hour treatment with this compound.[1] In MDA-MB-231 breast cancer cells, the effects on the PI3K/Akt/ERK pathway were also evaluated, although the specific incubation time for the signaling analysis was not detailed in the abstract, the cytotoxicity was assessed at 24, 48, and 72 hours.[7] A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture the dynamic changes in protein phosphorylation and expression within these pathways.

Troubleshooting Guide

Problem 1: High variability in my MTT/viability assay results.

  • Potential Cause 1: Sub-optimal Incubation Time. The effect of this compound is time-dependent.[3] An incubation time that is too short may not yield a significant effect, while one that is too long may result in widespread cell death that masks dose-dependent effects.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point where a clear dose-response curve is observed.[2][4]

  • Potential Cause 2: Interference with MTT Reagent. Some natural compounds can interfere with the MTT reagent, leading to false-positive results.[8]

    • Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent. Consider using an alternative viability assay, such as the ATP-based CellTiter-Glo® assay, which has been shown to be a reliable alternative.[8][9]

  • Potential Cause 3: Cell Seeding Density. The initial number of cells plated can significantly influence the outcome of viability assays.

    • Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the incubation period. Avoid both sparse and overly confluent cultures.

Problem 2: I am not observing the expected induction of apoptosis.

  • Potential Cause 1: Incorrect Time Point. Apoptosis is a dynamic process. Key events, such as caspase activation, occur within a specific time frame. In Jurkat cells, procaspase-3 levels first increased at 3 hours before decreasing as the active form, caspase-3, was produced.[5]

    • Solution: Conduct a time-course experiment, analyzing samples at multiple time points (e.g., 3, 6, 12, 24, 48 hours) to capture early and late apoptotic events.

  • Potential Cause 2: Cell Line Resistance. Different cell lines exhibit varying sensitivity to this compound. Some may be more resistant to its apoptotic effects.[4][6]

    • Solution: Increase the concentration of this compound used. Confirm that your positive control for apoptosis is working as expected. It's also important to note that this compound can induce other forms of cell death or anti-proliferative effects, such as cell cycle arrest.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines at Different Incubation Times.

Cell Line Assay Type Incubation Time (hours) IC50 Concentration Reference
AGS (Gastric Cancer) SRB Not Specified 6, 12, 24 µM (concentrations used) [10]
BGC-823 (Gastric Cancer) SRB Not Specified 12.5, 25, 50 µM (concentrations used) [10]
MDA-MB-231 (Breast Cancer) MTT Not Specified IC10: 20 µM, IC5: 10 µM [7]
4T1 (Mouse Mammary Carcinoma) MTT 24 30.92 µg/mL [2]
4T1 (Mouse Mammary Carcinoma) MTT 48 30.64 µg/mL [2]
4T1 (Mouse Mammary Carcinoma) MTT 72 62.23 µg/mL [2]
4T1 (Nanoliposomal UMB) MTT 24 5.8 µg/mL [2]
4T1 (Nanoliposomal UMB) MTT 48 5.0 µg/mL [2]
4T1 (Nanoliposomal UMB) MTT 72 3.5 µg/mL [2]

| QU-DB (Lung Cancer) | MTT | 48 | 50 µM (IC50 used for apoptosis assay) |[6] |

Table 2: Time-Dependent Effects of this compound on Apoptosis-Related Proteins in Jurkat T-CLL Cells.

Protein Incubation Time Observed Effect Reference
Bcl-2 3 hours Increased levels [5]
Bcl-2 > 3 hours Reduced levels [5]
Procaspase-3 3 hours Significant increase [5]

| Procaspase-3 | 3 to 16 hours | Decreased levels (activation to caspase-3) |[5] |

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 3, 6, 12, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[2][4]

  • Add MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Detection using Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat with this compound at the IC50 concentration (determined from viability assays) and a control for a specified time (e.g., 48 hours).[6]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

3. Western Blot Analysis of Signaling Proteins

  • Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time (e.g., 24 hours).[1] After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody specific to the target protein (e.g., β-catenin, Akt, p-Akt, ERK) overnight at 4°C.[1][7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_workflow Experimental Workflow for Incubation Time Optimization start Seed Cells in Multi-well Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Different Times (e.g., 24h, 48h, 72h) treat->incubate assay Perform In Vitro Assay (e.g., MTT, Apoptosis) incubate->assay analyze Analyze Data & Determine Optimal Incubation Time assay->analyze end Optimized Protocol analyze->end

Caption: Workflow for optimizing this compound incubation time.

G cluster_apoptosis This compound-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway umb This compound caspase8 Caspase-8 Activation umb->caspase8 bcl2 Bcl-2 Inhibition umb->bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation bcl2->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound activates intrinsic and extrinsic apoptosis.[5][13]

G cluster_pi3k PI3K/Akt/ERK Pathway Inhibition umb This compound pi3k PI3K umb->pi3k akt Akt umb->akt erk ERK umb->erk pi3k->akt hif1a HIF-1α akt->hif1a erk->hif1a vegf VEGF hif1a->vegf angiogenesis Angiogenesis & Metastasis vegf->angiogenesis

Caption: this compound inhibits the PI3K/Akt/ERK signaling cascade.[7]

G cluster_wnt Wnt/β-catenin Pathway Inhibition cluster_wnt_target umb This compound wnt2 Wnt-2 umb->wnt2 betacatenin β-catenin umb->betacatenin inhibits nuclear translocation gsk3b GSK-3β wnt2->gsk3b gsk3b->betacatenin degradation nucleus Nucleus betacatenin->nucleus tcflef TCF/LEF betacatenin->tcflef genes Target Gene Expression (c-myc, Survivin) tcflef->genes proliferation Tumor Growth & Migration genes->proliferation

Caption: this compound disturbs the Wnt/β-catenin signaling pathway.[1][10]

References

Technical Support Center: Umbelliprenin Clinical Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the clinical translation of Umbelliprenin.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound (7-transfarnesyloxy coumarin) is a naturally occurring sesquiterpene coumarin found in plants of the Ferula species.[1][2] It has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antileishmanial effects.[3][4][5] Its potential as a cancer chemopreventive agent is a primary focus of current research.[6]

Q2: What are the major hurdles in the clinical translation of this compound?

A2: The primary challenges hindering the clinical development of this compound are its low aqueous solubility and poor bioavailability.[1][7] These factors can lead to suboptimal drug exposure at the target site and variability in experimental results.[1] Additionally, its stability under certain conditions, such as light exposure, needs to be carefully managed.[6]

Q3: How can the solubility and bioavailability of this compound be improved?

A3: Several strategies are being explored to enhance the solubility and bioavailability of this compound. These include:

  • Nano-encapsulation: Formulating this compound into nanoliposomes or other nanoparticles can improve its solubility in cellular fluid and enhance its bioavailability.[1][7]

  • Complexation with cyclodextrins: The use of cyclodextrins has been shown to significantly increase the aqueous solubility of this compound.[8]

Q4: What are the known molecular targets and signaling pathways of this compound?

A4: this compound has been shown to modulate multiple signaling pathways involved in cancer progression. It can inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for cell proliferation, angiogenesis, and metastasis.[9][10] It also affects the NF-κB and Wnt signaling pathways and can induce apoptosis through both intrinsic and extrinsic pathways.[3][5]

II. Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or inconsistent cytotoxic effects in in vitro assays (e.g., MTT assay) 1. Poor solubility of this compound in culture media: this compound is hydrophobic and may precipitate out of aqueous solutions.[11] 2. Inadequate cellular uptake: The low bioavailability of the free compound may limit its entry into cells.[1] 3. Degradation of this compound: The compound may be sensitive to light or other experimental conditions.[6]1. Optimize Solubilization: Dissolve this compound in a minimal amount of a suitable solvent like DMSO before adding it to the culture medium.[11] Ensure the final DMSO concentration is non-toxic to the cells. Alternatively, consider using a formulation with enhanced solubility, such as liposomal this compound or a cyclodextrin complex.[7][8] 2. Enhance Bioavailability: Utilize a drug delivery system like nanoliposomes to improve cellular uptake.[1] 3. Ensure Stability: Protect this compound solutions from light and store them under appropriate conditions as determined by stability studies.[6]
High variability in in vivo animal study results 1. Poor and variable oral bioavailability: The low aqueous solubility of this compound can lead to inconsistent absorption from the gastrointestinal tract.[1] 2. Inappropriate vehicle for administration: The choice of vehicle can significantly impact the absorption and distribution of the compound. 3. Metabolic instability: The compound may be rapidly metabolized in vivo.1. Improve Formulation: Use a bioavailability-enhancing formulation, such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle-based formulation.[12] 2. Select an Appropriate Vehicle: For non-invasive administration, consider dissolving this compound in a suitable lipid-based carrier like olive oil.[13] 3. Conduct Pharmacokinetic Studies: Perform detailed preclinical pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing regimens.[1]
Difficulty in achieving target engagement in preclinical models 1. Insufficient drug concentration at the target site: This is a direct consequence of low bioavailability and potential rapid metabolism. 2. Lack of validated pharmacodynamic biomarkers: Without reliable biomarkers, it is difficult to assess whether this compound is hitting its intended molecular targets in vivo.[14]1. Dose Escalation and Formulation Optimization: Conduct dose-escalation studies with improved formulations to achieve therapeutic concentrations at the target tissue. 2. Develop and Validate Biomarkers: Identify and validate pharmacodynamic biomarkers to measure the biological activity of this compound in preclinical models. This could include measuring the phosphorylation status of proteins in the PI3K/Akt pathway or the expression of downstream target genes.[14]

III. Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)Reference
HT29Colorectal Cancer7237.1 ± 1.4[11]
CT26Colorectal Cancer4853.2 ± 3.6[11]
MCF-7Breast Cancer24-[11]
4T1Breast Cancer2430.9 ± 3.1[11]
4T1Breast Cancer4830.6 ± 2.6[11]
A172Glioma2451.9 ± 6.7[11]
SKBR-3Breast Cancer-103.9 µM[10]
MDA-MB-231Breast Cancer-IC10: 20 µM, IC5: 10 µM[9]

Table 2: Solubility Enhancement of this compound with Cyclodextrins

Cyclodextrin TypeConcentration (% w/v)Solubility Enhancement EffectReference
Mixture of HP-β-CD and HP-γ-CD20Most effective[8]
HP-β-CD15-[8]
SBE-β-CD10-[8]

IV. Experimental Protocols

1. MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HT29, CT26, MCF-7, 4T1, A172, GL26) into 96-well plates at a density of 5 x 10³ cells/well in 200 µL of complete medium.[11] Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[11]

  • Treatment: Remove the medium and replace it with fresh complete medium containing different concentrations of this compound (e.g., 3, 6, 12, 25, 50, 100, and 200 µg/mL).[11] this compound should be first dissolved in a minimal amount of DMSO.[11] A control group with DMSO and complete medium should be included.[11]

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 38°C.[15]

  • Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the samples with an ELISA reader at 540 nm.[15]

  • Data Analysis: Calculate the cell survival rate as a percentage of the control and determine the IC50 values.[11]

2. In Vivo Colorectal Cancer Mouse Model

  • Animal Model: Use 6 to 8-week-old BALB/c mice.[15]

  • Tumor Induction: Inject 1 x 10⁶ CT26 cells in 0.1 mL PBS subcutaneously into the lower flank of the mice.[16]

  • Treatment Groups: Divide the mice into different groups, including a tumor-bearing group treated with this compound, a control group receiving the vehicle (e.g., liquid paraffin), and a normal saline group.[15]

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.[16] Also, monitor the body weight of the mice.[16]

  • Endpoint and Analysis: At the end of the study, sacrifice the mice and collect tumor tissues and major organs (liver, lung, kidneys) for further analysis, such as immunohistochemistry for markers of angiogenesis (VEGF, CD31) and metastasis (MMP2, MMP9).[15]

V. Visualizations

Umbelliprenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation mTOR->Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis NFkB NF-κB NFkB->Proliferation Wnt Wnt Pathway Metastasis Metastasis Wnt->Metastasis Apoptosis Apoptosis This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->ERK Inhibits This compound->NFkB Inhibits This compound->Wnt Inhibits This compound->Apoptosis Induces Experimental_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Solubility Solubility Enhancement (e.g., Nanoliposomes, Cyclodextrins) Stability Stability Assessment (e.g., Light, Temperature) Solubility->Stability InVitro In Vitro Studies (e.g., MTT Assay on Cancer Cell Lines) Stability->InVitro InVivo In Vivo Studies (e.g., Animal Models of Cancer) InVitro->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD IND IND-Enabling Studies PK_PD->IND ClinicalTrials Clinical Trials IND->ClinicalTrials Clinical_Translation_Challenges cluster_physicochemical Physicochemical Challenges cluster_pharmacological Pharmacological Challenges cluster_developmental Developmental Challenges Solubility Low Aqueous Solubility Bioavailability Poor Bioavailability Solubility->Bioavailability Stability Physicochemical Instability Formulation Complex Formulation Needs Stability->Formulation Toxicity Potential Toxicity Bioavailability->Toxicity Bioavailability->Formulation Biomarkers Lack of Validated Biomarkers Formulation->Biomarkers

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of Umbelliprenin and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, Umbelliprenin, a sesquiterpene coumarin, and Curcumin, a polyphenol from turmeric, have garnered significant attention for their potent anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Introduction to the Compounds

This compound is a natural prenylated coumarin found in various plants of the Apiaceae family, such as those from the Ferula genus. It has been traditionally used in medicine and is now being investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1]

Curcumin is the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa).[2] Extensively studied for decades, curcumin is renowned for its anti-inflammatory, antioxidant, and anti-cancer properties, making it a focal point of numerous preclinical and clinical investigations.[3]

Mechanisms of Anti-Inflammatory Action

Both this compound and Curcumin exert their anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators. However, the specifics of their molecular interactions show both overlap and divergence.

This compound's Anti-Inflammatory Pathways

This compound's anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory mediators. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[4] Furthermore, this compound can modulate the immune response by influencing cytokine production, such as suppressing pro-inflammatory cytokines while in some contexts promoting anti-inflammatory ones.[5]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS iNOS Inflammatory_Stimuli->iNOS COX2 COX-2 Inflammatory_Stimuli->COX2 Cytokines Pro-inflammatory Cytokines Inflammatory_Stimuli->Cytokines This compound This compound This compound->iNOS This compound->COX2 This compound->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Cytokines->Inflammation

Figure 1. This compound's inhibition of inflammatory pathways.
Curcumin's Anti-Inflammatory Pathways

Curcumin's anti-inflammatory mechanisms are more extensively characterized. A primary mode of action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[6][7] By inhibiting NF-κB, curcumin downregulates the expression of numerous pro-inflammatory genes, including those encoding for COX-2, iNOS, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][8]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB NF-κB Inflammatory_Stimuli->NFkB Curcumin Curcumin Curcumin->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes COX2 COX-2 Pro_inflammatory_Genes->COX2 iNOS iNOS Pro_inflammatory_Genes->iNOS Cytokines TNF-α, IL-6, etc. Pro_inflammatory_Genes->Cytokines Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation

Figure 2. Curcumin's inhibition of the NF-κB pathway.

Quantitative Comparison of Anti-Inflammatory Effects

Direct comparative studies of this compound and Curcumin under identical experimental conditions are scarce. The following tables summarize quantitative data from various independent studies. It is crucial to consider the different experimental models and conditions when interpreting these values.

Table 1: In Vitro Anti-Inflammatory Activity of this compound
Target/AssayCell Line/SystemIC50 / InhibitionReference
Lipoxygenase Inhibition Soybean Lipoxygenase0.0725 µM[9]
iNOS Expression Mouse Peritoneal MacrophagesSignificant reduction[4]
COX-2 Expression Mouse Peritoneal MacrophagesSignificant reduction[4]
Nitric Oxide (NO) Production Mouse Peritoneal MacrophagesSignificant suppression[4]
Prostaglandin E2 (PGE2) Production Mouse Peritoneal MacrophagesSignificant suppression[4]
TNF-α Secretion Murine Model of Chronic InflammationSignificant reduction[10]
Table 2: In Vitro Anti-Inflammatory Activity of Curcumin
Target/AssayCell Line/SystemIC50 / InhibitionReference
NF-κB Inhibition RAW264.7 Macrophages~18 µM[6]
COX-2 Expression HT-29 Human Colon Cancer CellsMarked inhibition[4]
Microsomal PGE2 Synthase-1 A549 Lung Carcinoma Cells0.2 - 0.3 µM
TNF-α Secretion LPS-stimulated MacrophagesDose-dependent reduction
IL-6 Secretion LPS-stimulated MacrophagesDose-dependent reduction
COX-1 Activity In vitro assay~50% inhibition at 15 µM[1]
COX-2 Activity In vitro assay~50% inhibition at 15 µM[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay Workflow

Cell_Culture Cell Culture (e.g., Macrophages) Pre_treatment Pre-treatment with This compound or Curcumin Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Mediator_Analysis Analysis of Inflammatory Mediators (e.g., NO, PGE2, Cytokines via ELISA) Supernatant_Collection->Mediator_Analysis Protein_Analysis Analysis of Protein Expression (e.g., iNOS, COX-2 via Western Blot) Cell_Lysis->Protein_Analysis

Figure 3. General workflow for in vitro anti-inflammatory assays.
Lipoxygenase Inhibition Assay (for this compound)

  • Enzyme and Substrate Preparation : Soybean lipoxygenase is used as the enzyme. Linoleic acid serves as the substrate.

  • Reaction Mixture : The reaction is typically carried out in a phosphate buffer (pH 9.0).

  • Incubation : this compound at various concentrations is pre-incubated with the enzyme solution.

  • Initiation of Reaction : The reaction is initiated by the addition of the substrate, linoleic acid.

  • Measurement : The formation of the conjugated diene product is monitored spectrophotometrically at 234 nm.

  • Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[9]

NF-κB Inhibition Assay (for Curcumin)
  • Cell Culture and Transfection : A suitable cell line (e.g., RAW264.7 macrophages) is cultured and may be stably transfected with an NF-κB-dependent reporter gene (e.g., luciferase).

  • Pre-treatment : Cells are pre-treated with varying concentrations of curcumin for a specified period.

  • Stimulation : Inflammation is induced by adding an agent like lipopolysaccharide (LPS).

  • Cell Lysis and Reporter Assay : After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis : The reduction in reporter gene activity in curcumin-treated cells compared to the stimulated control indicates the level of NF-κB inhibition. The IC50 value is calculated from the dose-response curve.[6]

Measurement of Nitric Oxide (NO) Production
  • Cell Culture and Treatment : Macrophages (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound (this compound or Curcumin) followed by stimulation with LPS.

  • Supernatant Collection : After 24 hours of incubation, the culture supernatant is collected.

  • Griess Assay : The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Spectrophotometric Reading : The absorbance is measured at 540 nm after a short incubation period.

  • Quantification : The nitrite concentration is determined from a standard curve generated with sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) Production
  • Cell Culture and Treatment : Similar to the NO assay, cells are treated with the test compound and stimulated with LPS.

  • Supernatant Collection : The culture supernatant is collected after the incubation period.

  • Enzyme-Linked Immunosorbent Assay (ELISA) : The concentration of PGE2 in the supernatant is quantified using a commercial PGE2 ELISA kit.

  • Procedure : The assay is performed according to the manufacturer's instructions, which typically involves the competitive binding of PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 to a limited number of binding sites on an antibody-coated plate.

  • Data Analysis : The amount of PGE2 in the sample is inversely proportional to the signal generated, which is measured spectrophotometrically.

Discussion and Conclusion

Both this compound and Curcumin demonstrate significant anti-inflammatory properties through their interference with key inflammatory pathways. Curcumin's mechanism, particularly its potent inhibition of the NF-κB pathway, is well-documented and appears to be a central aspect of its broad anti-inflammatory effects. This compound also shows promise by targeting crucial enzymes like iNOS and COX-2.

A direct comparison of potency is challenging due to the variability in experimental designs across studies. For instance, this compound exhibits a very low IC50 for lipoxygenase inhibition, suggesting high potency against this specific target.[9] Curcumin, on the other hand, shows potent inhibition of microsomal PGE2 synthase-1 at sub-micromolar concentrations.

References

Umbelliprenin: A Potential Natural Alternative in Oncology Explored Against Chemotherapy Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective and less toxic cancer therapies, the natural compound umbelliprenin has demonstrated significant anticancer properties. This guide provides a comprehensive comparison of this compound's efficacy against standard chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel, supported by available preclinical data. This report is intended for researchers, scientists, and professionals in drug development, offering a detailed look at experimental findings and mechanistic pathways.

Executive Summary

This compound, a sesquiterpene coumarin found in plants of the Ferula genus, has been shown to exhibit cytotoxic and anti-proliferative effects across a range of cancer cell lines.[1][2] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression, such as Wnt and NF-κB. While direct head-to-head comparative studies with standard chemotherapy in a single trial are limited, this guide compiles and analyzes existing in vitro data to offer a comparative perspective on their cytotoxic potentials.

Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics

The efficacy of a cytotoxic agent is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following tables summarize the IC50 values of this compound and standard chemotherapy drugs against various cancer cell lines as reported in different studies.

It is crucial to note that these values are compiled from separate studies and are not from direct head-to-head comparisons within the same experiment. Therefore, variations in experimental conditions may influence the results.

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
QU-DBLarge Cell Lung Carcinoma47 ± 5.348
A549Lung Adenocarcinoma52 ± 1.9748
HT29Colon Carcinoma117 (24h), 77 (48h), 69 (72h)24, 48, 72
SW48Colon Carcinoma117 (24h), 77 (48h), 69 (72h)24, 48, 72
MCF-7Breast Adenocarcinoma30.92 (24h), 30.64 (48h), 62.23 (72h)24, 48, 72
4T1Mouse Mammary Carcinoma30.92 (24h), 30.64 (48h), 62.23 (72h)24, 48, 72
A172Glioblastoma>10048
GL26Glioma>10048
Table 2: Doxorubicin IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Adenocarcinoma>2024
MCF-7Breast Adenocarcinoma2.50 ± 1.7624
HT29Colon CarcinomaNot ReportedNot Reported
4T1Mouse Mammary CarcinomaNot ReportedNot Reported
Table 3: Cisplatin IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Adenocarcinoma7.2124
MCF-7Breast AdenocarcinomaNot ReportedNot Reported
HT29Colon CarcinomaNot ReportedNot Reported
Table 4: Paclitaxel IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Incubation Time (h)
A549Lung AdenocarcinomaNot ReportedNot Reported
MCF-7Breast Adenocarcinoma2.5 - 7.524
MDA-MB-231Breast Adenocarcinoma0.8Not Reported
Hs578TBreast Cancer1.2Not Reported

Experimental Protocols

The data presented in the tables above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the standard chemotherapy drug. A control group with no drug is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound's Molecular Targets

This compound exerts its anticancer effects by modulating multiple signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.

Umbelliprenin_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Wnt Wnt/β-catenin Pathway This compound->Wnt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycle Cell Cycle Arrest (G0/G1) This compound->CellCycle Induces Migration Migration & Invasion NFkB->Migration Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes Wnt->Migration Promotes

Caption: this compound's multifaceted anti-cancer mechanism.

Standard Chemotherapy Drugs' Mechanisms of Action

Standard chemotherapy drugs operate through different, well-established mechanisms to induce cancer cell death.

Chemo_Pathways Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation Cisplatin Cisplatin DNA_Adducts DNA Cross-linking (Adduct Formation) Cisplatin->DNA_Adducts Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage DNA_Adducts->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanisms of action for standard chemotherapy drugs.

Conclusion and Future Directions

The available preclinical data suggests that this compound holds promise as a cytotoxic agent against various cancer cell lines. While a direct comparison of its potency against standard chemotherapy drugs is challenging without head-to-head studies, the compiled IC50 values provide a preliminary basis for assessing its relative efficacy. This compound's distinct mechanism of action, targeting multiple signaling pathways, suggests it could be a candidate for further investigation, both as a standalone therapy and in combination with existing chemotherapeutic agents to potentially enhance efficacy and reduce toxicity. Future research should focus on direct comparative studies and in vivo models to better elucidate the therapeutic potential of this compound in oncology.

References

Cross-Validation of Umbelliprenin's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Umbelliprenin's performance across various cancer cell lines, supported by experimental data. We delve into its molecular targets and compare its efficacy with alternative inhibitors of key signaling pathways.

This compound, a naturally occurring sesquiterpenoid coumarin, has demonstrated significant anti-tumor potential across a spectrum of cancer cell lines.[1][2][3] Its mechanism of action involves the modulation of critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways. This guide cross-validates the targets of this compound by comparing its cytotoxic effects in different cell lines and juxtaposing its performance with other known inhibitors of these pathways.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values of this compound in various cancer cell lines. To facilitate a direct comparison, all values have been converted to micromolar (µM), using the molecular weight of this compound (366.49 g/mol ).[4][5]

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
Breast Cancer
MCF-7Human Breast Adenocarcinoma47.7 ± 5.224[2]
4T1Mouse Mammary Carcinoma84.3 ± 8.524[2]
4T1Mouse Mammary Carcinoma83.5 ± 7.148[2]
4T1Mouse Mammary Carcinoma169.7 ± 13.172[2]
T47DHuman Breast Ductal Carcinoma133.324[6]
Colon Cancer
HT29Human Colorectal Adenocarcinoma101.2 ± 3.872[2]
CT26Mouse Colon Carcinoma145.1 ± 9.848[2]
Lung Cancer
A549Human Lung Adenocarcinoma52 ± 1.97Not Specified[7]
QU-DBHuman Large Cell Lung Carcinoma47 ± 5.3Not Specified[7]
Pancreatic Cancer
BxPC3Human Pancreatic Adenocarcinoma123.2 ± 7.048[3]
PANC-1Human Pancreatic Epithelioid Carcinoma128.6 ± 14.048[3]
Capan-1Human Pancreatic Adenocarcinoma140.1 ± 15.448[3]
Glioma
A172Human Glioblastoma141.6 ± 18.324[2]
GL26Mouse GliomaNot SpecifiedNot Specified[2]

Performance Comparison with Alternative Pathway Inhibitors

To provide a broader context for this compound's efficacy, this section compares its activity with other well-characterized inhibitors of the PI3K/Akt, NF-κB, and Wnt signaling pathways. While direct head-to-head studies are limited, the following tables present data from various studies to facilitate an indirect comparison.

PI3K/Akt Pathway Inhibitors
InhibitorTargetCell LineIC50 (µM)Reference
This compound PI3K/Akt T47D 133.3 [6]
Buparlisib (BKM120)pan-Class I PI3KMultiplePhase I/II trials[8][9][10]
Alpelisib (BYL719)PI3KαPIK3CA-mutant breast cancerClinical trials[11][12][13]
NF-κB Pathway Inhibitors
InhibitorTargetCell LineIC50 (nM)Reference
This compound NF-κB Not SpecifiedNot Specified
BortezomibProteasomeMultiple MyelomaClinical trials[14][15][16]
EmetineIκBα phosphorylationME18020[17]
Sunitinib MalateIκBα phosphorylationME1803100[17]
Wnt/β-catenin Pathway Inhibitors
InhibitorTargetCell LineIC50 (nM)Reference
This compound Wnt/β-catenin AGS, BGC-823Not Specified[18]
IWR-1-endoAxin stabilizationL-cells (Wnt3A)180[17][19][20]
XAV939Tankyrase 1/2Cell-free11 (TNKS1), 4 (TNKS2)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the cited studies on this compound.

Cell Viability and Cytotoxicity (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2 × 10^4 cells per well in 100 µL of complete culture medium.[21] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 3 to 200 µg/mL) dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium.[2] Include a vehicle control (DMSO alone). Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[2]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, β-catenin, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reporter Gene Assays

Reporter gene assays are used to study the regulation of gene expression by a specific signaling pathway.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with this compound for a specified period.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[24]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Transfection: Co-transfect cells with either a TCF/LEF-responsive luciferase reporter (TOP-Flash) or a mutant control (FOP-Flash) and a Renilla luciferase control plasmid.

  • Compound Treatment: Treat the cells with this compound.

  • Luciferase Measurement: Measure the luciferase activities as described for the NF-κB reporter assay.

  • Data Analysis: Calculate the ratio of TOP-Flash to FOP-Flash activity to determine the specific effect on Wnt/β-catenin signaling.

Visualizing the Molecular Landscape

To better understand the mechanisms of this compound's action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways it targets and a typical experimental workflow for its validation.

Umbelliprenin_Signaling_Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Wnt Wnt/β-catenin Pathway This compound->Wnt Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NFkB->Proliferation NFkB->Apoptosis Inhibits Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis

Figure 1: this compound's inhibitory effects on key cancer signaling pathways.

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HT29) Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Pathway_Activity Pathway Activity Assay (Reporter Assay) Treatment->Pathway_Activity IC50 IC50 Determination Viability_Assay->IC50 Target_Modulation Target Protein Modulation (e.g., p-Akt, β-catenin) Protein_Analysis->Target_Modulation Signaling_Inhibition Signaling Pathway Inhibition Pathway_Activity->Signaling_Inhibition

Figure 2: A typical experimental workflow for validating this compound's targets.

Logical_Relationship This compound This compound Target_Inhibition Inhibition of PI3K/Akt, NF-κB, Wnt Pathways This compound->Target_Inhibition Cellular_Effects Cellular Effects Target_Inhibition->Cellular_Effects Reduced_Proliferation Reduced Proliferation Cellular_Effects->Reduced_Proliferation Increased_Apoptosis Increased Apoptosis Cellular_Effects->Increased_Apoptosis Inhibited_Metastasis Inhibited Metastasis Cellular_Effects->Inhibited_Metastasis Anticancer_Activity Anticancer Activity Reduced_Proliferation->Anticancer_Activity Increased_Apoptosis->Anticancer_Activity Inhibited_Metastasis->Anticancer_Activity

Figure 3: Logical relationship of this compound's action from target to outcome.

References

A Comparative Analysis of Umbelliprenin and Other Bioactive Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Umbelliprenin, a naturally occurring sesquiterpene coumarin, against other notable coumarins: Auraptene, Scopoletin, and Osthole. This document details their comparative anticancer, anti-inflammatory, and antioxidant activities, supported by quantitative data, experimental protocols, and signaling pathway visualizations to aid in research and drug development.

Introduction to this compound and Comparative Coumarins

This compound is a sesquiterpene coumarin primarily found in plants of the Ferula genus.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[2] Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known for their broad spectrum of biological activities, which are largely influenced by the type and position of substitutions on their basic scaffold.[3]

This guide focuses on a comparative evaluation of this compound against three other well-researched coumarins:

  • Auraptene: A monoterpene coumarin found in citrus fruits, known for its anti-inflammatory and chemopreventive properties.[4]

  • Scopoletin: A simple coumarin found in various plants, including Artemisia species, with demonstrated antioxidant and anti-inflammatory activities.[5]

  • Osthole: A simple coumarin derivative from Cnidium monnieri, recognized for its wide range of pharmacological effects, including anticancer and neuroprotective activities.[6]

Comparative Biological Activities: Quantitative Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the selected coumarins across various biological assays, providing a quantitative comparison of their potency.

Table 1: Anticancer Activity (IC50 values in µM)

CoumarinCell LineAssayIC50 (µM)Reference(s)
This compound HT29 (Colon)MTT36.4 ± 1.6[7]
CT26 (Colon)MTT51.4 ± 2.9[7]
4T1 (Breast)MTT30.9 (24h)[8]
A172 (Glioblastoma)MTT51.9 (24h)[8]
SKBR-3 (Breast)MTT103.9
Auraptene MCF7 (Breast)MTT36 (48h), 21.66 (72h)[9]
HT-29 (Colon)MTT2.8 - 3[10]
Scopoletin Various Cancer CellsMTT>103[11]
Osthole HeLa (Cervical)MTT45.01 ± 3.91[12]
Me-180 (Cervical)MTT88.95 ± 0.13[12]
OVCAR3 (Ovarian)MTT73.58[12]
A2780 (Ovarian)MTT75.24[12]
FaDu (Head and Neck)MTT122.35 (24h), 93.36 (48h)[12]

Table 2: Anti-inflammatory Activity (IC50 values in µM)

CoumarinTarget/AssayIC50 (µM)Reference(s)
This compound Soybean Lipoxygenase0.0725[13]
Auraptene MMP-2 Inhibition-[8]
Scopoletin 5-Lipoxygenase1.76 ± 0.01[14]
Osthole IL-6 Inhibition (LPS-stimulated J774A cells)4.57 (for derivative 56m)[15]

Table 3: Antioxidant Activity (IC50 values in µg/mL)

CoumarinAssayIC50 (µg/mL)Reference(s)
This compound DPPHNo significant activity[13]
Auraptene Nitric Oxide Scavenging670.9[7]
Scopoletin DPPH820[5]
Nitric Oxide Scavenging640[5]
Osthole ABTS Radical Scavenging-[16]
DPPH Radical Scavenging-[16]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Coumarins

3.1.1. Synthesis of this compound and Auraptene

  • Principle: 7-prenyloxycoumarins are synthesized by the reaction of 7-hydroxycoumarin with the corresponding prenyl bromides in an alkaline medium.[1]

  • Procedure:

    • Dissolve 7-hydroxycoumarin (1 M), the respective prenyl bromide (farnesyl bromide for this compound, geranyl bromide for Auraptene; 1.5 M), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 M) in acetone.[1]

    • Stir the mixture at room temperature for 24 hours.[1]

    • Concentrate the mixture under reduced pressure.[1]

    • Purify the resulting compound by silica gel column chromatography.[1]

3.1.2. Synthesis of Scopoletin

  • Principle: A multi-step synthesis starting from 2,4,5-trimethoxybenzaldehyde.[17]

  • Procedure:

    • Prepare 2,4-dihydroxy-5-methoxybenzaldehyde from 2,4,5-trimethoxybenzaldehyde using aluminum (III) chloride and CTAB in dichloromethane.[17]

    • Synthesize 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[17]

    • Add the product from the previous step to a mixture of pyridine and ethylene glycol (1:1.1) and heat under microwave irradiation for 50 minutes to yield Scopoletin.[17]

3.1.3. Synthesis of Osthole

  • Principle: A microwave-promoted tandem Claisen rearrangement/olefination/cyclization approach.[13]

  • Procedure:

    • Synthesize the starting material from 2-hydroxy-4-methoxybenzaldehyde via a palladium-catalyzed allylation.[13]

    • React the resulting compound with ethyl 2-(triphenylphosphoranylidene)acetate to obtain Osthole in a one-pot reaction involving Claisen rearrangement, olefination, and cyclization.[13]

Cytotoxicity Assessment: MTT Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assessment

3.3.1. Lipoxygenase (LOX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway that catalyzes the oxidation of polyunsaturated fatty acids.

  • Procedure:

    • Prepare a reaction mixture containing sodium phosphate buffer (0.1 M, pH 8.0), soybean lipoxygenase solution, and the test compound at various concentrations.[5]

    • Incubate the mixture at 25°C for 10 minutes.[5]

    • Initiate the reaction by adding the substrate, sodium linoleate solution.[5]

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[5]

    • Calculate the percentage of inhibition and determine the IC50 value.

3.3.2. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (COX-1 or COX-2).[18]

    • Add the test compound at various concentrations and pre-incubate.[18]

    • Initiate the reaction by adding the substrate, arachidonic acid.[18]

    • Stop the reaction after a defined time with hydrochloric acid.[18]

    • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as LC-MS/MS.[18]

    • Calculate the percentage of inhibition and determine the IC50 value.[18]

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Procedure:

    • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt, p-ERK) overnight at 4°C.[1][14]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and the comparative coumarins are mediated through their interaction with various cellular signaling pathways.

This compound

This compound exerts its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. It has been shown to inhibit angiogenesis and metastasis by downregulating the expression of HIF-1α and VEGF. In the context of inflammation, this compound demonstrates potent inhibition of 5-lipoxygenase.[13]

Umbelliprenin_Signaling This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK LOX 5-Lipoxygenase This compound->LOX Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a MAPK->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis VEGF->Metastasis Inflammation Inflammation LOX->Inflammation

Figure 1. This compound's inhibitory effects on key signaling pathways.
Auraptene

Auraptene's anticancer and anti-inflammatory activities are linked to its ability to modulate the NF-κB and MAPK signaling pathways. It inhibits the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.

Auraptene_Signaling Auraptene Auraptene IKK IKK Auraptene->IKK MAPK MAPK Auraptene->MAPK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes MAPK->NFkB

Figure 2. Auraptene's modulation of the NF-κB and MAPK pathways.
Scopoletin

Scopoletin exerts its biological effects through multiple pathways, including the inhibition of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and proliferation.[19] It also demonstrates antioxidant properties by scavenging free radicals.[5]

Scopoletin_Signaling Scopoletin Scopoletin PI3K PI3K Scopoletin->PI3K ROS Reactive Oxygen Species (ROS) Scopoletin->ROS Scavenges Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Figure 3. Scopoletin's impact on PI3K/Akt/mTOR and oxidative stress.
Osthole

Osthole's anticancer activity is well-documented and is largely attributed to its inhibition of the PI3K/Akt signaling pathway, leading to the induction of apoptosis.[18] It also modulates the MAPK pathway, contributing to its diverse biological effects.[10]

Osthole_Signaling Osthole Osthole PI3K PI3K Osthole->PI3K MAPK MAPK Osthole->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation

Figure 4. Osthole's inhibitory action on PI3K/Akt and MAPK pathways.

Conclusion

This comparative analysis highlights the distinct and overlapping biological activities of this compound, Auraptene, Scopoletin, and Osthole. While all four coumarins exhibit promising anticancer and anti-inflammatory properties, their potency and mechanisms of action vary, likely due to their structural differences. This compound stands out for its potent lipoxygenase inhibition, suggesting a strong anti-inflammatory potential. Auraptene and Scopoletin demonstrate significant effects on key inflammatory and cell survival pathways. Osthole shows broad anticancer activity across various cell lines, primarily through the induction of apoptosis.

The provided quantitative data and experimental protocols offer a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these bioactive coumarins. The signaling pathway diagrams provide a visual framework for understanding their complex mechanisms of action, which can guide future drug discovery and development efforts. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic applications of these promising natural compounds.

References

No Direct Evidence of Synergistic Effects Between Umbelliprenin and Doxorubicin Found in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a lack of studies investigating the synergistic effects of Umbelliprenin in combination with the chemotherapy drug doxorubicin. While research exists on the individual anti-cancer properties of this compound and the extensive use of doxorubicin in combination with other agents, no direct experimental data on their combined efficacy is currently available.

For researchers, scientists, and drug development professionals exploring novel combination therapies, this indicates a potential area for new investigation. The exploration of how a natural compound like this compound, a sesquiterpene coumarin, might enhance the cytotoxic effects of a well-established chemotherapeutic agent such as doxorubicin could yield valuable insights.

Understanding the Components:

This compound: This natural compound has been studied for its cytotoxic effects against various cancer cell lines. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells. However, the precise mechanisms and signaling pathways involved are still under investigation.

Doxorubicin: A cornerstone of many chemotherapy regimens, doxorubicin is an anthracycline antibiotic known to exert its anti-cancer effects through multiple mechanisms. These include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.

Potential Areas for Future Research:

Should studies on the combined effects of this compound and doxorubicin be undertaken, key areas of investigation would likely include:

  • Cytotoxicity and Synergy: Determining the half-maximal inhibitory concentrations (IC50) of each compound individually and in combination across various cancer cell lines. The combination index (CI) would be a critical parameter to establish whether the interaction is synergistic, additive, or antagonistic.

  • Apoptosis Induction: Investigating the extent of apoptosis potentiation when both agents are used together, potentially through Annexin V/PI staining and analysis of caspase cascades.

  • Cell Cycle Analysis: Examining the effects of the combination on cell cycle progression to identify any enhanced cell cycle arrest at specific phases.

  • Signaling Pathway Modulation: Elucidating the molecular mechanisms of any observed synergy. This would involve studying the impact on key signaling pathways commonly involved in cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Experimental Protocols for Future Investigation:

For researchers designing studies to explore this potential synergy, the following experimental protocols would be fundamental:

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound alone, doxorubicin alone, and their combination for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound, doxorubicin, and their combination for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Potential Research Logic:

While no specific signaling pathway for the combination is known, a logical workflow for a future study can be visualized.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis cluster_in_vivo In Vivo Studies (If Synergy is Found) cell_lines Select Cancer Cell Lines treatment Treat with this compound, Doxorubicin, and Combination cell_lines->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Calculate IC50 mtt->ic50 pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis ci Determine Combination Index (CI) (Synergy/Antagonism) ic50->ci xenograft Establish Xenograft Model ci->xenograft in_vivo_treatment Treat with Combination xenograft->in_vivo_treatment tumor_growth Monitor Tumor Growth in_vivo_treatment->tumor_growth toxicity Assess Toxicity in_vivo_treatment->toxicity

Caption: A proposed experimental workflow to investigate the synergistic effects of this compound and doxorubicin.

Umbelliprenin's Immunomodulatory Effects: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the immunomodulatory effects of Umbelliprenin against other established agents, Auraptene and Dexamethasone. The information presented is collated from peer-reviewed studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Immunomodulatory Activity

The following tables summarize the in vivo effects of this compound, Auraptene, and Dexamethasone on key immunomodulatory cytokines. The data is extracted from studies utilizing rodent models of inflammation and immune response.

Table 1: Effect on Pro-inflammatory Cytokines
CompoundAnimal ModelDosage & RouteDurationTNF-α LevelsIL-6 LevelsIL-1β LevelsIL-17 Levels
This compound Rat (Adjuvant-induced arthritis)32 mM/kg (oral)9 days↓ (8.142 ± 2.4 pg/L)[1]Not ReportedNot ReportedNo significant effect[1]
Auraptene Rat (Adjuvant-induced arthritis)16 mM/kg (oral)9 days↓ (significantly lower than control)[1]Not ReportedNot Reported↓ (significantly lower than control)[1]
Dexamethasone Mouse (LPS-induced endotoxemia)5 mg/kg (intraperitoneal)Pre-treatment↓ (134.41 ± 15.83 pg/mL vs 408.83 ± 18.32 pg/mL in control)[2]↓ (22.08 ± 4.34 ng/mL vs 91.27 ± 8.56 ng/mL in control)[2]↓ (Inhibited release)[3]Not Reported

Arrow (↓) indicates a decrease in cytokine levels compared to the control group.

Table 2: Effect on Anti-inflammatory and T-helper Cell-Associated Cytokines
CompoundAnimal ModelDosage & RouteDurationIL-10 LevelsIL-4 LevelsIFN-γ Levels
This compound C57/BL6 Mice2.5 mg/200 µl (intraperitoneal)8 days (every other day)↑ (in splenocyte cultures)[4]↑ (28-fold in sera)[4]↑ (3.1-fold in sera)[4]
Auraptene Not Reported in direct comparisonNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Dexamethasone Human (in vitro whole blood)10⁻⁹–10⁻⁶ mol/L24-48 hours↑[5]Not Reported↓ (in CHS mice)[6]

Arrows (↑, ↓) indicate an increase or decrease in cytokine levels compared to the control group, respectively.

Signaling Pathways

The immunomodulatory effects of this compound, Auraptene, and Dexamethasone are mediated through the modulation of key intracellular signaling pathways.

This compound Signaling Pathway

This compound has been shown to modulate immune responses through the JAK/STAT and NF-κB signaling pathways. In models of diabetic cardiomyopathy, Umbelliferone, a related coumarin, was found to downregulate the expression of JAK2 and STAT3[7]. Furthermore, Umbelliferone has been demonstrated to reduce NF-κB signaling in osteoclast differentiation[8].

Umbelliprenin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nfkb_complex IκB-NF-κB nfkb NF-κB nfkb_complex->nfkb Releases nfkb_n NF-κB nfkb->nfkb_n Translocates gene Target Gene (e.g., Cytokines) stat_dimer->gene Regulates Transcription nfkb_n->gene Regulates Transcription This compound This compound This compound->jak Inhibits This compound->nfkb_complex Inhibits IκB Degradation

This compound's modulation of JAK/STAT and NF-κB pathways.
Comparative Experimental Workflow

The following diagram illustrates a general experimental workflow for the in vivo validation of immunomodulatory compounds.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis animal Rodent Model (e.g., Arthritis, Endotoxemia) induction Disease Induction (e.g., CFA, LPS) animal->induction control Control Group (Vehicle) induction->control This compound This compound induction->this compound auraptene Auraptene induction->auraptene dexamethasone Dexamethasone induction->dexamethasone sampling Blood/Tissue Sampling control->sampling This compound->sampling auraptene->sampling dexamethasone->sampling elisa Cytokine Analysis (ELISA) sampling->elisa pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) sampling->pathway_analysis data Data Interpretation & Comparison elisa->data pathway_analysis->data

General workflow for in vivo immunomodulatory studies.

Experimental Protocols

Animal Models
  • Adjuvant-Induced Arthritis (Rat Model): Chronic inflammation is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the paw. Disease progression is monitored by measuring paw volume and arthritis scores.

  • Lipopolysaccharide (LPS)-Induced Endotoxemia (Mouse Model): Acute systemic inflammation is induced by intraperitoneal injection of LPS. This model is used to study the acute inflammatory response and the effect of anti-inflammatory agents.

Drug Administration
  • This compound & Auraptene: Typically administered orally via gavage. Dosages in the cited studies ranged from 16 mM/kg to 64 mM/kg daily for 9 days[1].

  • Dexamethasone: Commonly administered via intraperitoneal injection. Dosages in the cited studies were around 5 mg/kg as a pre-treatment before the inflammatory stimulus[2].

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

A detailed protocol for measuring cytokine levels in mouse serum is as follows:

  • Plate Coating: 96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a coating buffer. The plate is incubated overnight at 4°C.

  • Blocking: The plate is washed and then blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: After washing, serum samples and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.

  • Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

This guide provides a foundational comparison of the in vivo immunomodulatory effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action in various disease models.

References

Safety Operating Guide

Navigating the Safe Disposal of Umbelliprenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Waste

Given its cytotoxic properties against various cancer cell lines, all umbelliprenin waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), should be managed as hazardous chemical waste. This approach ensures the highest level of safety and compliance.

Quantitative Hazard Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds like umbelliferone and studies on this compound's biological activity provide insight into its potential hazards.

Hazard ConsiderationData PointSource Compound/StudyImplication for Disposal
Acute Toxicity Not classified as acutely toxic.Umbelliferone SDSWhile not acutely toxic, cytotoxic properties warrant caution.
Skin Irritation Causes skin irritation.[1][2]Umbelliferone SDSContaminated materials can cause skin irritation upon contact.
Eye Irritation Causes serious eye irritation.[1][2]Umbelliferone SDSProtective eyewear is crucial during handling and disposal.
Respiratory Irritation May cause respiratory irritation.[1][2]Umbelliferone SDSHandling should be done in a well-ventilated area or fume hood.
Cytotoxicity (IC50) 12.3 µM in human malignant melanoma cells (M4Beu).[3]This compound StudyDemonstrates potent biological activity, reinforcing the need for containment.
Environmental Hazards No specific data available for this compound.GeneralThe principle of caution suggests preventing release into the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation at the Source:

  • Solid Waste: Collect all this compound-contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. This includes:

    • Unused or expired pure this compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated labware (pipette tips, vials, culture plates, etc.).

  • Liquid Waste: Collect all this compound-contaminated liquid waste in a separate, dedicated, and clearly labeled hazardous waste container. This includes:

    • Stock solutions and dilutions.

    • Supernatants from cell cultures treated with this compound.

    • Solvents used to dissolve this compound (e.g., DMSO, paraffin).[4][5]

  • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container for hazardous waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • The primary hazards (e.g., "Cytotoxic," "Irritant").

    • The date of waste accumulation start.

    • The laboratory and principal investigator's name.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure secondary containment area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Do not mix this compound waste with other incompatible waste streams.

4. Disposal Request and Pickup:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Provide EHS with accurate information about the waste contents.

  • Waste will be collected by trained personnel for final disposal, which is typically high-temperature incineration.[6][7]

5. Decontamination of Work Surfaces:

  • After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant if working with cell cultures.

6. Spill Management:

  • In case of a spill, immediately alert personnel in the area.

  • Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • For small powder spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with a chemical spill pillow or absorbent pads.

  • Collect all cleanup materials in the solid hazardous waste container.

  • Decontaminate the spill area thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.

Umbelliprenin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Disposal start This compound Use in Experiment waste_gen Generate this compound Waste start->waste_gen is_liquid Liquid Waste? waste_gen->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharps Waste? is_solid->is_sharp No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes storage Store in Secondary Containment liquid_container->storage solid_container->storage sharps_container->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.

References

Essential Safety and Logistical Information for Handling Umbelliprenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Umbelliprenin, a naturally occurring sesquiterpene coumarin with diverse biological activities.[1]

Safety and Handling

Key handling precautions include:

  • Avoid breathing dust.[3]

  • Prevent contact with skin and eyes.[3]

  • Use in a well-ventilated area or with appropriate engineering controls such as a fume hood.

  • Keep away from oxidizing agents.[3]

  • This compound is sensitive to light and may undergo degradation upon exposure; therefore, it should be stored in a cool, dark place.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to minimize exposure risk. The following PPE is recommended when handling this compound:

PPE CategorySpecification
Hand Protection Wear compatible chemical-resistant gloves.[5] Disposable nitrile gloves are a suitable option for providing short-term protection against a range of chemicals.[7] Always inspect gloves before use and change them immediately if contact with the compound occurs.
Eye Protection Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard should be worn.[7] If there is a risk of splashing, a face shield worn over safety glasses is required.[7]
Body Protection A laboratory coat should be worn and kept buttoned to protect the skin.[7] For handling larger quantities or when there is a significant risk of contamination, consider a gown made of a material tested for resistance to chemical permeation.[8]
Respiratory Protection If engineering controls like a fume hood are not sufficient to control dust or aerosol exposure, a respirator may be necessary.[7] Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[7]

Quantitative Data for this compound

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₄H₃₀O₃
Molecular Weight 366 g/mol
Appearance White crystals or yellow to tan powder
Melting Point 57.5-59.1°C
Solubility Soluble in acetone, chloroform, acetic acid, dilute alkalis, liquid paraffin, and DMSO.[1][2][3][9]

In-Vitro Cytotoxicity (IC₅₀) of this compound

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µg/mL)IC₅₀ (µM)
4T1Breast Cancer2430.9 ± 3.1Not Reported
4T1Breast Cancer4830.6 ± 2.6Not Reported
4T1Breast Cancer7262.2 ± 4.8Not Reported
A172Glioblastoma2451.9 ± 6.7Not Reported
CT26Colorectal Carcinoma4853.2 ± 3.6Not Reported
HT29Colorectal Adenocarcinoma7237.1 ± 1.4Not Reported
SW48Colorectal Adenocarcinoma24Not Reported117
SW48Colorectal Adenocarcinoma48Not Reported77
SW48Colorectal Adenocarcinoma72Not Reported69
QU-DBLarge Cell Lung CancerNot ReportedNot Reported47 ± 5.3
A549Lung AdenocarcinomaNot ReportedNot Reported52 ± 1.97
RPE (Free this compound)Retinal Pigment EpitheliumNot Reported96.2Not Reported
RPE (Niosome Encapsulated)Retinal Pigment EpitheliumNot Reported25Not Reported
THP-1Acute Monocytic LeukemiaNot ReportedNot Reported75.79
AGSGastric AdenocarcinomaNot ReportedNot Reported48.81

Experimental Protocols

Synthesis of this compound

This protocol is based on a commonly cited method for the synthesis of this compound:[1][2]

  • Dissolve 7-hydroxycoumarin (1 M), trans-trans farnesyl bromide (1.5 M), and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (2 M) in acetone.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the concentrate using silica gel column chromatography with a solvent system of petroleum ether: ethyl acetate (9:1 v/v).

  • Pool the fractions containing this compound and remove the solvent to yield white crystals.

MTT Assay for Cytotoxicity

The following is a general protocol for assessing the cytotoxicity of this compound using an MTT assay:[9][10]

  • Culture the desired cancer cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified atmosphere at 37°C with 5% CO₂.[11]

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 200 µL of complete medium and incubate for 24 hours.[9]

  • Prepare stock solutions of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[9]

  • Treat the cells with various concentrations of this compound (e.g., 3, 6, 12, 25, 50, 100, and 200 µg/mL) for the desired incubation times (e.g., 24, 48, and 72 hours).[9] Include a solvent control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[12]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell survival rate and determine the IC₅₀ value.

Operational Workflow and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental protection.

G This compound Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_disposal Disposal Acquisition Acquisition Storage Storage Acquisition->Storage Store in cool, dark place Weighing Weighing Storage->Weighing In fume hood Solubilization Solubilization Weighing->Solubilization e.g., DMSO, Paraffin Experiment Experiment Solubilization->Experiment In-vitro or In-vivo Solid Waste Solid Waste Experiment->Solid Waste Contaminated consumables Liquid Waste Liquid Waste Experiment->Liquid Waste Unused solutions Sharps Sharps Experiment->Sharps Needles, scalpels Gloves Gloves Goggles Goggles Lab Coat Lab Coat Waste Container Waste Container Solid Waste->Waste Container Uncontaminated materials EHS Pickup EHS Pickup Waste Container->EHS Pickup Label as chemical waste Liquid Waste->Waste Container Contaminated solutions Sharps Container Sharps Container Sharps->Sharps Container Sharps Container->EHS Pickup Incineration Incineration EHS Pickup->Incineration Approved facility

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

  • Segregation of Waste:

    • Solid Waste: Collect non-hazardous solid waste, such as uncontaminated packaging, in the regular trash.

    • Chemical Waste: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as chemical waste.[13]

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container. Do not pour chemical waste down the drain.[14]

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in an approved sharps container.[15]

  • Waste Collection and Labeling:

    • Use appropriate, leak-proof containers for chemical waste.

    • Clearly label all waste containers with "Hazardous Waste" and list the chemical contents, including this compound and any solvents used.[13]

  • Storage and Pickup:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of chemical waste.[14][16]

  • Final Disposal:

    • The EHS department will typically arrange for the transport of the waste to a licensed hazardous waste facility for disposal, which often involves high-temperature incineration.[16][17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbelliprenin
Reactant of Route 2
Reactant of Route 2
Umbelliprenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.